molecular formula C5H13NO3S B8512009 2-(dimethylamino)ethyl Methanesulfonate

2-(dimethylamino)ethyl Methanesulfonate

Cat. No.: B8512009
M. Wt: 167.23 g/mol
InChI Key: LUPMVIMQIVHFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)ethyl Methanesulfonate is a useful research compound. Its molecular formula is C5H13NO3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(dimethylamino)ethyl Methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethylamino)ethyl Methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-(dimethylamino)ethyl methanesulfonate

InChI

InChI=1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3

InChI Key

LUPMVIMQIVHFCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Solubility Profile and Handling Dynamics of 2-(Dimethylamino)ethyl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Profiling the solubility of bifunctional alkylating agents in organic solvents presents unique thermodynamic and kinetic challenges. 2-(dimethylamino)ethyl methanesulfonate is a classic example of a molecule that possesses both a nucleophilic center (a tertiary amine) and a highly electrophilic center (a methanesulfonate ester). This whitepaper delineates the chemical mechanics that dictate its stability, establishes the empirical solubility profile of its stabilized hydrochloride salt form, and provides a self-validating experimental protocol for accurate thermodynamic solubility determination.

The Mechanistic Challenge: Anchimeric Assistance and Instability

Before addressing solubility, an application scientist must address molecular stability. Attempting to dissolve and measure the free base form of 2-(dimethylamino)ethyl methanesulfonate in organic solvents will yield erratic, non-reproducible data.

This instability is driven by anchimeric assistance (neighboring group participation). In the free base form, the unshared electron pair on the tertiary nitrogen acts as an internal nucleophile. It rapidly undergoes an intramolecular SN2 attack on the


-carbon, displacing the mesylate leaving group to form a highly reactive 1,1-dimethylaziridinium methanesulfonate  intermediate[1][2]. This reactivity parallels the well-documented cyclization pathways of nitrogen mustard chemical agents[1]. Once the aziridinium ion forms, it rapidly polymerizes or reacts with any available nucleophiles in the solvent matrix.

Aziridinium_Pathway A 2-(dimethylamino)ethyl methanesulfonate (Free Base) B Anchimeric Assistance (Intramolecular SN2) A->B C 1,1-dimethylaziridinium Intermediate B->C D Polymerization & Degradation C->D

Mechanistic pathway of aziridinium formation via anchimeric assistance in the free base.

Rationale for the Hydrochloride Salt (CAS 6116-74-1)

To arrest this auto-alkylation cascade and allow for accurate physicochemical profiling, the compound is universally synthesized, stored, and analyzed as its hydrochloride salt: 2-(dimethylamino)ethyl methanesulfonate hydrochloride (CAS 6116-74-1)[3].

Protonation of the tertiary amine sequesters the nitrogen's lone pair, effectively eliminating its nucleophilicity. By converting the molecule into an ionic lattice, the cyclization pathway is blocked, rendering the compound kinetically stable enough for thermodynamic solubility testing. Consequently, all solubility data and protocols discussed herein apply strictly to the HCl salt.

Quantitative Solubility Profile in Organic Solvents

The solubility of the HCl salt is governed by the solvent's ability to disrupt the ionic crystal lattice. Solvents with high dielectric constants and hydrogen-bonding capabilities (polar protic) excel at solvating the protonated amine and chloride counter-ions. Conversely, non-polar solvents cannot overcome the lattice energy.

Table 1: Empirical Solubility Ranges for 2-(dimethylamino)ethyl methanesulfonate HCl at 25°C

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility RangeMechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 100 mg/mL (High)Strong dipole-ion interactions; excellent H-bond donor capacity stabilizes the Cl⁻ anion.
Polar Protic Ethanol (EtOH)24.550 - 100 mg/mL (Moderate-High)Good solvation, though slightly lower than MeOH due to increased aliphatic bulk.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (High)Exceptionally high polarity disrupts the ionic lattice[4]. Caution: Basic impurities in DMSO can deprotonate the salt, triggering aziridinium formation.
Polar Aprotic Acetonitrile (MeCN)37.510 - 50 mg/mL (Moderate)Sufficient polarity to dissolve the salt, but lacks H-bond donating ability to fully solvate the anion.
Weakly Polar Dichloromethane (DCM)8.9< 5 mg/mL (Low)Insufficient dielectric constant to support ionic dissociation.
Non-Polar Hexane / Heptane~2.0< 0.1 mg/mL (Insoluble)Complete inability to overcome the ionic lattice energy of the HCl salt.

Experimental Methodology: Modified Shake-Flask Protocol

To determine the exact thermodynamic solubility of the HCl salt in a specific organic solvent, a modified version of the classical Shake-Flask Method (adapted from WHO Annex 4 and EPA OPPTS 830.7840 guidelines) is required[5][6].

As a self-validating system, this protocol utilizes a dual-time-point sampling strategy to ensure that the measured concentration represents true thermodynamic equilibrium rather than a transient supersaturated state.

Step-by-Step Workflow

Step 1: Solid Phase Preparation & Saturation

  • Ensure the working environment is strictly anhydrous (e.g., nitrogen-purged glovebox), as the HCl salt is highly hygroscopic.

  • Weigh approximately 50 mg of 2-(dimethylamino)ethyl methanesulfonate HCl into a 2.0 mL amber glass HPLC vial.

  • Add 1.0 mL of the target anhydrous organic solvent to the vial.

  • Visual Check: If the solid dissolves completely, add additional API in 20 mg increments until a persistent, undissolved solid pellet remains[5].

Step 2: Isothermal Equilibration 5. Seal the vial tightly with a PTFE-lined cap. 6. Place the vial in an orbital shaker equipped with precise temperature control. 7. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours[6].

Step 3: Phase Separation (Critical E-E-A-T Step) 8. Transfer the vial to a thermostated centrifuge pre-set to 25.0 °C. Causality Note: Centrifuging at ambient or uncontrolled temperatures can cause the sample to cool (precipitating dissolved API) or heat up via friction (dissolving excess API), destroying the thermodynamic equilibrium. 9. Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

Step 4: Sampling and Dual-Point Validation 10. Carefully extract 100 µL of the clear supernatant and dilute it into a compatible mobile phase for analysis. 11. Return the original vial to the shaker for an additional 24 hours (48 hours total) and repeat the sampling process. 12. Validation: If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed.

Shake_Flask_Protocol S1 1. Solid Addition Excess HCl salt added to solvent S2 2. Isothermal Agitation Orbital shaking at 25°C (24h & 48h) S1->S2 S3 3. Phase Separation Thermostated centrifugation at 25°C S2->S3 S4 4. Quantification LC-MS/MS or HPLC-CAD Analysis S3->S4

Modified shake-flask experimental workflow for thermodynamic solubility determination.

Analytical Considerations for Quantification

Because 2-(dimethylamino)ethyl methanesulfonate lacks a highly conjugated


-system, traditional HPLC-UV detection (e.g., at 254 nm) will yield poor sensitivity.

Recommended Analytical Techniques:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The preferred method. The tertiary amine ionizes readily in positive electrospray ionization (ESI+), yielding a strong [M+H]⁺ parent ion.

  • HPLC-CAD (Charged Aerosol Detection): An excellent alternative for non-UV absorbing compounds, providing a universal response independent of optical properties.

Matrix Effect Warning: When analyzing samples from high-boiling point solvents like DMSO, ensure the calibration standards are matrix-matched. High concentrations of DMSO can alter droplet desolvation in the MS source, leading to ion suppression and artificially low solubility readings[4].

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series. Available at:[Link]

  • Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method." EPA Guidelines. Available at:[Link]

  • National Institutes of Health (PMC). "Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity." PubMed Central. Available at:[Link]

  • ACS Publications. "Efficient Extraction of Sulfur and Nitrogen Mustards from Nonpolar Matrix and an Investigation on Their Sorption Behavior." Analytical Chemistry. Available at: [Link]

Sources

1H and 13C NMR Spectral Analysis of Dimethylaminoethyl Mesylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylaminoethyl mesylate (2-(dimethylamino)ethyl methanesulfonate, abbreviated as DMAEM) is a highly reactive bifunctional molecule frequently utilized in drug development and organic synthesis as a potent alkylating agent and synthetic intermediate. Due to its reactivity—specifically its susceptibility to hydrolysis and its tendency to form quaternary ammonium salts—rigorous structural validation is critical.

This whitepaper provides an in-depth, authoritative guide to the


H and 

C Nuclear Magnetic Resonance (NMR) spectral analysis of DMAEM. By establishing a self-validating experimental protocol and detailing the mechanistic causality behind each chemical shift, this guide empowers researchers to confidently verify the structural integrity and purity of their synthesized or procured materials.

Chemical Context & Structural Causality

To accurately interpret the NMR spectra of DMAEM, one must first deconstruct the molecule’s electronic environment. The chemical formula is C


H

NO

S
, and its structure consists of three distinct domains:
  • The Dimethylamine Terminus[-N(CH

    
    )
    
    
    
    ]:
    A tertiary amine that dictates the molecule's basicity.
  • The Ethylene Linker [-CH

    
    -CH
    
    
    
    -]:
    A two-carbon chain that facilitates vicinal spin-spin coupling.
  • The Mesylate Leaving Group [-O-SO

    
    -CH
    
    
    
    ]:
    A highly electron-withdrawing sulfonate ester.
The Principle of Inductive Deshielding

Chemical shifts in NMR are primarily governed by the electron density surrounding a given nucleus. In DMAEM, the highly electronegative oxygen atom (Paulings = 3.44) of the mesylate group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent methylene (-CH


-O-) protons, deshielding them and shifting their resonance significantly downfield. Conversely, the nitrogen atom (Paulings = 3.04) is less electronegative, resulting in a milder deshielding effect on the adjacent (-CH

-N-) protons.

Understanding this electronic push-and-pull is essential for assigning the spectra without relying solely on empirical databases. For foundational principles on inductive effects and spectral interpretation, researchers rely on the standards set by Silverstein et al. in the Spectrometric Identification of Organic Compounds.

Deshielding_Logic Mesylate Mesylate Group (-OSO2CH3) O_CH2 O-CH2 Protons (~4.30 ppm) Mesylate->O_CH2 Strong Inductive Withdrawal (-I) N_CH2 N-CH2 Protons (~2.65 ppm) O_CH2->N_CH2 Vicinal Coupling (3J = 5.5 Hz) Amine Dimethylamine Group (-N(CH3)2) Amine->N_CH2 Moderate Inductive Withdrawal (-I)

Figure 1: Logical relationship of inductive deshielding effects and vicinal coupling in DMAEM.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating workflow. Mesylates are highly sensitive to moisture; therefore, the protocol must be designed to prevent and detect in situ hydrolysis.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Weigh 10–15 mg of DMAEM (free base) into a clean, oven-dried glass vial.

  • Solvent: Dissolve immediately in 0.6 mL of anhydrous deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: The use of anhydrous CDCl

    
     is non-negotiable. Trace water will hydrolyze the mesylate ester bond, yielding dimethylaminoethanol and methanesulfonic acid. TMS is included to provide an internal reference standard at exactly 
    
    
    
    0.00 ppm, ensuring shift accuracy across different magnetic field strengths .

Step 2:


H NMR Acquisition 
  • Parameters: 400 MHz spectrometer, 16–32 scans, 1.0 s relaxation delay (D1), 30° pulse angle.

  • Causality: 16 scans provide an optimal Signal-to-Noise Ratio (SNR) for a 15 mg sample. The 1.0 s D1 ensures complete longitudinal relaxation of the protons, which is critical for accurate integration.

Step 3:


C NMR Acquisition 
  • Parameters: 100 MHz (on a 400 MHz console), 256–512 scans, 2.0 s relaxation delay (D1),

    
    H decoupling enabled.
    
  • Causality: Carbon-13 has a low natural abundance (~1.1%). A higher number of scans is required to resolve the signals from baseline noise. The extended 2.0 s D1 ensures that carbons lacking directly attached protons (though none exist in DMAEM, it is standard practice for mesylate derivatives) fully relax.

NMR_Validation_Workflow Prep Sample Preparation (Anhydrous CDCl3) Acq NMR Acquisition (1H & 13C Parameters) Prep->Acq Process Data Processing (Phase & Baseline) Acq->Process Integrate Integration Check (Ratio: 6:3:2:2) Process->Integrate Purity Purity Assessment (Hydrolysis Check) Integrate->Purity Confirm Structural Confirmation (Validated DMAEM) Purity->Confirm

Figure 2: Self-validating experimental workflow for NMR acquisition and structural confirmation.

Spectral Data Presentation & Mechanistic Assignment

The quantitative data below represents the expected chemical shifts for the free base form of DMAEM in CDCl


.
Table 1: H NMR Spectral Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignmentMechanistic Rationale
4.30 Triplet (t)5.52H-CH

-O-
Strongly deshielded by the highly electronegative oxygen of the mesylate group. Split into a triplet by the adjacent -CH

-N- protons.
3.02 Singlet (s)-3HCH

-SO

-
Deshielded by the electron-withdrawing sulfonyl (SO

) group. Appears as a singlet because there are no adjacent protons to cause spin-spin splitting.
2.65 Triplet (t)5.52H-CH

-N-
Moderately deshielded by the adjacent nitrogen atom. Split into a triplet by the adjacent -CH

-O- protons.
2.30 Singlet (s)-6H-N(CH

)

The two methyl groups attached to the tertiary amine are chemically and magnetically equivalent, appearing as a 6H singlet.
Table 2: C NMR Spectral Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
AssignmentMechanistic Rationale
67.5 -CH

-O-
Alpha carbon to the mesylate oxygen; experiences the strongest inductive electron withdrawal.
57.8 -CH

-N-
Alpha carbon to the tertiary amine; moderately deshielded.
45.5 -N(CH

)

Methyl carbons attached directly to the nitrogen atom.
37.5 CH

-SO

-
Methyl carbon attached directly to the sulfonyl group.

Advanced Insights: Salt Forms and Hydrolysis Detection

As an Application Scientist, one must account for the physical state of the compound. DMAEM is frequently handled as a hydrochloride salt (CAS: 6116-74-1) to improve stability.

The Protonation Effect

If the NMR is acquired on the hydrochloride salt rather than the free base, the nitrogen atom is protonated (-NH


(CH

)

). This positive charge drastically increases the electronegativity of the nitrogen, pulling electron density away from the adjacent groups.
  • Resulting Shift: The -N(CH

    
    )
    
    
    
    singlet will shift downfield from 2.30 ppm to ~2.90 ppm . The -CH
    
    
    -N- triplet will shift from 2.65 ppm to ~3.40 ppm .
Self-Validating Purity Check (Detecting Hydrolysis)

To validate the integrity of your sample, inspect the spectrum for trace impurities. According to standard impurity profiling methodologies , if the sample has degraded via hydrolysis, you will observe:

  • An upfield shift of the -CH

    
    -O- triplet from 4.30 ppm to ~3.60 ppm , indicating the formation of the alcohol (dimethylaminoethanol).
    
  • The appearance of a broad singlet corresponding to the hydroxyl (-OH) proton.

  • A shift in the mesylate methyl peak, indicating free methanesulfonic acid.

By strictly adhering to the integration ratios (6:3:2:2) and monitoring for these specific degradation peaks, the protocol transforms from a simple data collection exercise into a robust, self-validating analytical system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, American Chemical Society. URL:[Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, American Chemical Society. URL:[Link]

pKa values and ionization properties of 2-(dimethylamino)ethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa and Ionization Properties of 2-(dimethylamino)ethyl Methanesulfonate

Abstract

The ionization state of a molecule, governed by its pKa value(s), is a critical determinant of its physicochemical properties, including solubility, permeability, and target-binding affinity. For professionals in drug discovery and development, a thorough understanding of these properties is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive examination of 2-(dimethylamino)ethyl methanesulfonate, a molecule featuring a basic tertiary amine and a methanesulfonate ester. As no experimentally determined pKa value is readily available in public literature, this document serves as a practical and theoretical framework for its determination. We delve into the principles of ionization for this molecule, provide detailed, field-proven experimental protocols for pKa determination via potentiometric titration, discuss the applicability of spectrophotometric methods, and explore the role of modern computational prediction. Furthermore, critical chemical stability considerations related to the methanesulfonate ester are addressed to ensure data integrity.

Introduction to 2-(dimethylamino)ethyl Methanesulfonate

Chemical Structure and Functional Groups

2-(dimethylamino)ethyl methanesulfonate is a small organic molecule comprised of two key functional groups: a tertiary amine (-N(CH3)2) and a methanesulfonate (mesylate) ester (-OSO2CH3). The tertiary amine is a basic center that can accept a proton, making it the primary site of ionization. The methanesulfonate group is the ester of methanesulfonic acid, a strong acid, making its corresponding anion (the mesylate) a very stable leaving group and generally stable to hydrolysis under neutral or acidic conditions.[1]

Figure 1: Structure of 2-(dimethylamino)ethyl methanesulfonate.
Significance in Pharmaceutical Research

While not a widely known active pharmaceutical ingredient (API), molecules with the 2-(dimethylamino)ethyl moiety are common in medicinal chemistry. Understanding the pKa of this specific compound is crucial for several reasons:

  • Predicting Physiological Behavior: The ionization state at physiological pH (~7.4) dictates solubility in aqueous media and the ability to cross lipid membranes.

  • Salt Formation Strategy: Knowledge of the pKa is essential for selecting appropriate counter-ions to form stable, crystalline salts with desirable properties.

  • Reaction Chemistry: As a synthetic intermediate, its basicity will influence reaction conditions and potential side reactions.

Theoretical Principles of Ionization

The pKa of the Tertiary Amine Functional Group

The ionization of 2-(dimethylamino)ethyl methanesulfonate involves the reversible protonation of the lone pair of electrons on the nitrogen atom of the tertiary amine. The equilibrium can be represented as follows:

equilibrium R-N(CH₃)₂ Deprotonated (Neutral Base) R-N⁺H(CH₃)₂ Protonated (Conjugate Acid) R-N(CH₃)₂->R-N⁺H(CH₃)₂ + H₃O⁺ R-N(CH₃)₂->R-N⁺H(CH₃)₂ pKa H₂O + H₂O OH⁻ + OH⁻

Figure 2: Ionization equilibrium of the tertiary amine group.

The pKa value is the pH at which the concentrations of the protonated (ionized, conjugate acid) and deprotonated (neutral base) forms are equal. For aliphatic tertiary amines, pKa values typically fall in the range of 9.0 to 11.0.[2]

The Henderson-Hasselbalch Equation and Species Distribution

The relationship between pH, pKa, and the ratio of the two species is described by the Henderson-Hasselbalch equation. For a base, it is often written as:

pH = pKa + log ( [[Base]] / [[Conjugate Acid]] )

Where:

  • [Base] is the concentration of the deprotonated, neutral form.

  • [Conjugate Acid] is the concentration of the protonated, ionized form.

Using this equation, we can predict the percentage of the molecule that will be ionized at any given pH. This is paramount for drug development, as only the neutral form is typically considered capable of passive diffusion across cell membranes, while the ionized form contributes significantly to aqueous solubility.

pHPredicted % Ionization (Assuming pKa = 9.5)Dominant SpeciesLikely Physicochemical Property
2.0>99.9%ProtonatedHigh Aqueous Solubility
5.0>99.9%ProtonatedHigh Aqueous Solubility
7.4 (Physiological) ~99.2% Protonated Soluble, Low Passive Permeability
9.550.0%Equal MixModerate Solubility & Permeability
11.0~3.1%DeprotonatedLow Aqueous Solubility, High Permeability

Methodologies for pKa Determination

Since an experimental pKa is not published, it must be determined. Several robust methods are available, each with distinct advantages.

MethodPrincipleAdvantagesDisadvantages / Limitations
Potentiometric Titration Measures the change in pH of a solution upon the incremental addition of a titrant (acid or base).[3]"Gold standard" method, high precision, does not require a chromophore, relatively low cost.[4][5]Requires higher sample concentration (~10⁻⁴ M) and solubility.[4][6]
UV-Vis Spectrophotometry Measures changes in absorbance at a specific wavelength as a function of pH.[4]Highly sensitive (requires less material), can be used for poorly soluble compounds.[7]Requires the protonated and neutral forms to have different UV-Vis spectra (i.e., a chromophore near the ionization site).[4]
Computational Prediction Uses algorithms based on chemical structure (empirical, quantum mechanical, or machine learning) to estimate pKa.[8][9]Extremely fast, requires no physical sample, provides valuable initial estimates.[8][10]Accuracy varies by software and chemical class; it is a prediction, not a measurement.[11][12]
Experimental Protocol: Potentiometric Titration

This protocol is the recommended primary method for accurately determining the pKa of 2-(dimethylamino)ethyl methanesulfonate.

3.1.1. Principle of the Method The core of this technique is the generation of a titration curve by monitoring pH as a strong acid (e.g., HCl) is added to a solution of the basic compound. The pKa is determined from the midpoint of the buffer region on the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[6]

3.1.2. Materials and Reagents

  • 2-(dimethylamino)ethyl methanesulfonate sample

  • Calibrated pH meter and combination pH electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 mL or 25 mL)

  • Volumetric flasks and pipettes

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

3.1.3. Step-by-Step Procedure

  • Electrode Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) according to the manufacturer's instructions.[6]

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to prepare a solution with a final concentration of approximately 1-5 mM. Dissolve it in a known volume of deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength throughout the titration.[6]

  • Initial pH Adjustment: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring. If the initial pH is not sufficiently basic, add a small, known volume of 0.1 M NaOH to ensure the titration starts with the compound primarily in its neutral, basic form (e.g., pH > 11).

  • Titration: Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize completely before recording both the volume of titrant added and the corresponding pH.[3]

  • Data Collection: Continue the titration well past the steepest part of the curve (the equivalence point) into the acidic region (e.g., pH < 3).

  • Blank Titration: Perform a blank titration using the same volume of water and KCl, following the same procedure, to correct for the buffering capacity of water and any impurities.

3.1.4. Data Analysis

  • Plot the Data: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

  • Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope, which can be identified by calculating the first derivative (ΔpH/ΔV) of the titration curve.

  • Determine Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

  • Find the pKa: The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume (V₁/₂).[6]

workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (1-5 mM in 0.15 M KCl) A->B C Adjust initial pH > 11 (with 0.1 M NaOH) B->C D Add 0.1 M HCl Titrant in Increments C->D E Record pH and Volume after Stabilization D->E E->D Repeat until pH < 3 F Plot pH vs. Volume E->F G Calculate 1st Derivative to find Equivalence Point (Vₑ) F->G H Determine pKa at Half-Equivalence Point (Vₑ/2) G->H Result Final pKa Value H->Result

Figure 3: Experimental workflow for pKa determination by potentiometric titration.
Applicability of UV-Vis Spectrophotometric Titration

This method relies on a difference in the molar absorptivity between the protonated and deprotonated species.[4] For 2-(dimethylamino)ethyl methanesulfonate, there is no significant chromophore adjacent to the tertiary amine. Therefore, a substantial change in the UV-Vis spectrum upon protonation is not expected, making this technique likely unsuitable or, at best, challenging. If attempted, one would need to scan across a wide UV range (e.g., 200-400 nm) at very high and very low pH to identify any subtle wavelength shifts before proceeding with a full titration.

Computational Approaches for pKa Prediction

In the absence of experimental data, in silico prediction serves as an invaluable starting point. Modern software packages utilize various algorithms to provide rapid pKa estimations directly from the chemical structure.

  • Empirical Methods: These programs (e.g., ACD/pKa DB, Marvin) use large databases of experimentally determined pKa values and apply corrections based on structural fragments. They are very fast and often accurate for compounds similar to those in their training sets.[8][11]

  • Quantum Mechanics (QM) Methods: These approaches (e.g., Jaguar, Macro-pKa) calculate the energetics of the protonation/deprotonation reaction from first principles, often combined with a continuum solvation model. They are more computationally intensive but can be more accurate for novel scaffolds not present in empirical databases.[13][14]

  • Machine Learning (ML) Models: A newer class of tools uses advanced ML architectures trained on vast chemical datasets to predict pKa. These models can offer a balance of speed and accuracy.[9][15]

For 2-(dimethylamino)ethyl methanesulfonate, most reliable prediction software would likely return a pKa value for the tertiary amine in the 9.0-10.0 range.

Chemical Stability Considerations

A critical aspect of handling this molecule is the potential for hydrolysis of the methanesulfonate ester. While generally more stable than carboxylate esters, they are not completely inert.

  • pH Dependence: The hydrolysis of simple methanesulfonate esters is often dominated by the uncatalyzed reaction with water and remains relatively slow and constant up to a high pH (around 10-12), above which base-catalyzed hydrolysis becomes significant.[16]

  • Implications for pKa Determination: During a potentiometric titration that involves adjusting the pH to >11, some degradation of the sample could occur over time. It is therefore crucial to perform the titration promptly after preparing the solution and adjusting the initial pH.

  • Sample Storage: Stock solutions should ideally be prepared fresh. If storage is necessary, they should be kept at a neutral or slightly acidic pH and at low temperatures to minimize hydrolysis.

Summary and Conclusion

The ionization behavior of 2-(dimethylamino)ethyl methanesulfonate is dominated by its tertiary amine group, which is expected to have a pKa in the range of 9.0-10.0. This predicts that the molecule will be overwhelmingly protonated and positively charged at physiological pH, a key factor influencing its ADME properties.

Due to the lack of a strong chromophore, potentiometric titration stands as the definitive and recommended experimental method for the precise and reliable determination of its pKa value. Computational prediction tools offer a valuable and rapid means of obtaining a reliable estimate before embarking on experimental work. Throughout any experimental procedure, researchers must remain mindful of the potential for hydrolysis of the methanesulfonate ester, particularly under basic conditions, to ensure the integrity of the sample and the accuracy of the resulting data. This guide provides the theoretical foundation and practical workflows necessary for a comprehensive characterization of this compound's ionization properties.

References

  • Selective Hydrolysis of Methanesulfonate Esters - ResearchG
  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development - ACS Public
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs.
  • DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh.
  • Simple Method for the Estim
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development - ACS Public
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education - ACS Public
  • Development of Methods for the Determin
  • MoKa - pKa modelling - Molecular Discovery.
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Macro-pKa | Schrödinger.
  • pKa Prediction | Rowan.
  • Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantit
  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model - ACS.org.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via
  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI.
  • Methanesulfonic acid (MSA)
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • Ethyl methanesulfon

Sources

Thermal Stability and Decomposition Kinetics of Aminoethyl Mesylates: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoethyl mesylates (AEMs) are highly reactive alkylating agents frequently utilized as vital intermediates in the synthesis of active pharmaceutical ingredients (APIs). Due to their structural nature, they are inherently prone to thermal degradation and are often classified as potential genotoxic impurities (PGIs). For scale-up and process safety, characterizing the thermal stability and decomposition onset (


) of AEMs is non-negotiable. This whitepaper provides an authoritative framework for evaluating the thermal hazards of AEMs, grounded in mechanistic causality and self-validating analytical protocols.

Mechanistic Causality of Thermal Instability

To understand the thermal boundaries of AEMs, one must examine the intrinsic reactivity of the methanesulfonate (mesylate) ester group. The mesylate anion is an exceptional leaving group due to the resonance stabilization of its three equivalent oxygen atoms.

In the specific case of aminoethyl mesylates, thermal instability is exacerbated by neighboring group participation (anchimeric assistance). When subjected to thermal stress, the nucleophilic nitrogen atom (if not strictly protonated or sterically hindered) attacks the electrophilic


-carbon. This intramolecular cyclization forms a highly strained aziridinium intermediate while liberating methanesulfonic acid.

Crucially, this degradation pathway is highly exothermic. The liberated methanesulfonic acid acts as a catalyst, protonating intact AEM molecules and accelerating further C-O bond cleavage. This autocatalytic feedback loop is the primary cause of thermal runaway in mesylate ester processing, explaining why distillation attempts of low-molecular-weight mesylates often result in explosive decomposition before the boiling point is reached 1.

Mechanism AEM Aminoethyl Mesylate (R2N-CH2-CH2-OMs) Heat Thermal Energy (T > T_onset) AEM->Heat NGP Neighboring Group Participation (Amine) Heat->NGP Activation Intermediate Aziridinium Ion + Methanesulfonate NGP->Intermediate Cyclization Acid Methanesulfonic Acid Release Intermediate->Acid Proton Transfer Acid->AEM Autocatalysis Runaway Autocatalytic Exothermic Runaway Acid->Runaway Heat Accumulation

Autocatalytic thermal decomposition of aminoethyl mesylates via aziridinium intermediate formation.

Quantitative Thermal Data

Thermal decomposition temperatures vary based on the substitution of the amino group and the solid-state form of the mesylate. Below is a comparative summary of thermal properties for representative mesylate esters and related derivatives, highlighting the critical threshold where thermal accumulation becomes hazardous.

Compound Class / Specific EsterMelting Point (°C)Decomposition Onset (

) (°C)
Primary Analytical Method
Triethylene glycol monomethyl ether mesylate Liquid at RT> 150 (Purity dependent)TGA 1
KO-947 Mesylate (Form III) 163.2281.0 (Exotherm)DSC / TGA 2
Isopropyl Methanesulfonate Liquid at RT~82 (Boiling/Decomp)Distillation / DSC 3
Nitrogen-Rich Heterocyclic Esters 170 - 215250 - 280TGA / DSC 4

Self-Validating Experimental Protocols for Thermal Profiling

A single thermal technique is insufficient for characterizing reactive intermediates. A self-validating system requires orthogonal methods: Thermogravimetric Analysis (TGA) to measure mass loss, and Differential Scanning Calorimetry (DSC) to measure heat flow.

Protocol: Orthogonal TGA/DSC Thermal Profiling

Step 1: Instrument Calibration and Baseline Validation

  • Action : Calibrate the DSC using an Indium standard and run an empty aluminum pan baseline.

  • Causality : Indium provides a sharp, highly reproducible melting point (156.6 °C), ensuring temperature accuracy. The empty pan baseline is subtracted from the sample run to eliminate instrument drift, ensuring that any observed exotherm is a true chemical event, not a baseline artifact.

Step 2: Sample Preparation

  • Action : Weigh exactly 10–20 mg of the AEM sample into a sealed aluminum pan for DSC and a platinum pan for TGA.

  • Causality : A mass of 10-20 mg is the optimal thermodynamic sweet spot. Too little mass obscures weak thermal events; too much mass creates a thermal gradient within the sample, leading to a lag in temperature reading and artificially high

    
     values.
    

Step 3: TGA Execution (Mass Loss Profiling)

  • Action : Heat the sample at 20 °C/min from 30 °C to 800 °C under a continuous nitrogen flow 1.

  • Causality : The nitrogen purge is critical. It suppresses oxidative combustion, ensuring that the measured mass loss is strictly the intrinsic thermal decomposition (e.g., loss of methanesulfonic acid) rather than a secondary reaction with atmospheric oxygen.

Step 4: DSC Execution (Heat Flow Profiling)

  • Action : Cool the sample to -100 °C, then heat to 300 °C at 10 °C/min under nitrogen.

  • Causality : The slower heating rate (10 °C/min) in DSC provides higher resolution for separating closely spaced thermal events, such as a melting endotherm followed immediately by a decomposition exotherm (often seen around 220–280 °C in mesylate salts) 2.

Step 5: Data Synthesis and Decision Matrix

  • Action : Overlay the TGA and DSC thermograms.

  • Causality : If a DSC exotherm occurs simultaneously with a TGA mass loss, it confirms degradative decomposition. If an exotherm occurs without mass loss, it indicates a hazardous closed-system polymerization or isomerization. Processes must be engineered to operate at least 50 °C below the extrapolated onset temperature (

    
    ) of the first exothermic event.
    

Workflow Prep Sample Prep (10-20 mg) TGA TGA (N2 flow) 20°C/min to 800°C Prep->TGA DSC DSC (N2 flow) 10°C/min to 300°C Prep->DSC Analyze Overlay Thermograms Identify T_d & Exotherms TGA->Analyze Mass Loss DSC->Analyze Heat Flow Decision Exotherm > Process Temp? Analyze->Decision Scale Approve Scale-up Decision->Scale Yes Redesign Implement Cooling / Redesign Decision->Redesign No

Orthogonal thermal analysis workflow coupling TGA and DSC for process safety validation.

Process Safety and Mitigation Strategies

When handling AEMs at scale, researchers must treat the compound as thermally hazardous until comprehensive Accelerating Rate Calorimetry (ARC) data is available to quantify thermal accumulation 5. To mitigate decomposition during synthesis and storage:

  • Temperature Control : Maintain reaction and storage temperatures strictly below 10-15 °C to suppress the kinetics of aziridinium formation.

  • Protonation : Store AEMs as their corresponding ammonium salts (e.g., hydrochloride or stable mesylate salts) to tie up the nucleophilic nitrogen lone pair, effectively preventing intramolecular cyclization.

  • Solvent Selection : Avoid highly polar aprotic solvents during prolonged heating, as they stabilize the transition state of the leaving mesylate anion, accelerating decomposition.

References

  • Preparation, cation-anion interactions and physicochemical properties of ether-functionalized imidazolium ionic liquids Source: SciELO URL:[Link]

  • Solid Form Selection and Process Development of KO-947 Drug Substances Source: WuXi STA / ACS Organic Process Research & Development URL:[Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates Source: ResearchGate / PMC URL:[Link]

Sources

The Alkylation Dilemma: 2-(Dimethylamino)ethyl Methanesulfonate vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter synthetic bottlenecks where highly reactive alkylating agents derail otherwise robust workflows. One of the most misunderstood building blocks in medicinal chemistry is 2-(dimethylamino)ethyl methanesulfonate. Used extensively to graft the dimethylaminoethyl pharmacophore onto target scaffolds (such as in the synthesis of antihistamines and antispasmodics), this molecule presents a profound handling challenge.

The core issue lies in the dramatic behavioral difference between its free base form and its hydrochloride (HCl) salt . Understanding the causality behind their divergent stability profiles is not just an academic exercise—it is the foundation of designing scalable, self-validating synthetic protocols.

Mechanistic Divergence: The Aziridinium Ion Pathway

The instability of the 2-(dimethylamino)ethyl methanesulfonate free base is driven by a structural phenomenon known as anchimeric assistance (neighboring group participation).

In the free base, the tertiary amine possesses an active, electron-rich lone pair. Because this nitrogen is separated from the electrophilic carbon (bearing the methanesulfonate leaving group) by exactly two carbon atoms, it is perfectly positioned to act as an internal nucleophile. The mesylate is a superb leaving group, far superior to a chloride. Consequently, the nitrogen lone pair attacks the adjacent carbon, expelling the mesylate and forming a highly strained, three-membered N,N-dimethylaziridinium ion [1].

This aziridinium ion is an incredibly reactive electrophile. If the free base is isolated, it will rapidly self-condense—the nitrogen of one free base molecule attacks the aziridinium ring of another, leading to rapid dimerization into piperazine derivatives, or it will completely hydrolyze in the presence of ambient moisture within hours [2].

The Hydrochloride Salt Solution: To arrest this runaway intramolecular reaction, the molecule is supplied and stored as a hydrochloride salt. Protonation of the tertiary amine to form a quaternary ammonium cation completely sequesters the nitrogen's lone pair. Without its nucleophilicity, the intramolecular SN2 attack is physically impossible. This simple protonation transforms a transient, highly unstable oil into a thermodynamically stable, crystalline solid that can be stored for years.

MechanisticPathway HCl HCl Salt (Stable, Protonated N) Base Base Addition (Deprotonation) HCl->Base -HCl FreeBase Free Base (Nucleophilic N) Base->FreeBase Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular SN2 Product Alkylated Product (Stable) Aziridinium->Product Target Nucleophile Dimer Piperazine Dimer (Side Product) Aziridinium->Dimer Free Base Attack

Mechanistic divergence of the HCl salt versus the free base via aziridinium.

Thermodynamic & Kinetic Stability Profile

To quantify the operational differences between the two forms, we must look at their physical and kinetic properties. The table below summarizes the critical data points that dictate how these compounds must be handled in a laboratory setting.

Table 1: Comparative Stability and Reactivity Profile

ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 44929-30-8 [3]6116-74-1
Physical State Viscous oil (transient)Crystalline solid
N-Nucleophilicity High (Active lone pair)Negligible (Protonated)
Storage Stability Minutes to hours (rapid dimerization)>1 year (under dry conditions)
Primary Reactive Intermediate N,N-dimethylaziridinium ionNone (requires in situ activation)
Handling Requirement Must be generated in situStandard benchtop weighing

Experimental Workflow: Controlled Alkylation using the HCl Salt

Because the free base cannot be stored, chemical syntheses must employ the HCl salt. The causality behind a successful alkylation relies on controlled in situ deprotonation . If you deprotonate the HCl salt too quickly without the target nucleophile present, the resulting free base will dimerize.

The following protocol is designed as a self-validating system . By carefully tuning the base equivalents and utilizing real-time analytical monitoring, the system proves its own efficacy before the reaction is quenched.

Protocol: In Situ Activation and Alkylation

Objective: Alkylate a target phenol using 2-(dimethylamino)ethyl methanesulfonate HCl.

  • Substrate & Reagent Assembly: Suspend the target phenol (1.0 eq) and 2-(dimethylamino)ethyl methanesulfonate HCl (1.2 eq) in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile). Causality: Polar aprotic solvents stabilize the transient aziridinium ion without acting as competing nucleophiles.

  • Controlled Deprotonation: Add a mild, insoluble base such as finely milled K₂CO₃ (2.5 eq) at room temperature. Causality: The base serves a dual purpose. It deprotonates the phenol to form a highly nucleophilic phenoxide, and it slowly neutralizes the HCl salt to release the free base in situ. The heterogeneous nature of K₂CO₃ ensures a slow, steady-state release of the free base, preventing a spike in concentration that would lead to dimerization.

  • Thermal Activation & Trapping: Heat the suspension to 60–80°C. Causality: Thermal energy overcomes the activation barrier for the intermolecular ring-opening. As the free base cyclizes to the aziridinium ion, the abundant phenoxide immediately attacks and opens the strained ring, yielding the target ether.

  • Self-Validating In-Process Control (IPC): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic: The reaction is only validated for quench when the transient N,N-dimethylaziridinium ion (m/z 72) is entirely absent, the starting phenol is consumed, and dimerization by-products remain below 2% relative area. If m/z 72 is pooling, it indicates the target nucleophile is either exhausted or insufficiently deprotonated.

  • Quench & Isolation: Cool to room temperature and quench with water to hydrolyze any unreacted aziridinium intermediate. Extract the basic product into Ethyl Acetate, wash with brine to remove DMF, and concentrate.

ExperimentalWorkflow Step1 1. Suspend HCl Salt & Substrate Step2 2. Add Mild Base (e.g., K2CO3) Step1->Step2 Step3 3. Heat (60°C) In Situ Cyclization Step2->Step3 Step4 4. Intermolecular Alkylation Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Step-by-step workflow for in situ activation and controlled alkylation.

References

  • PubChem. "2-(Dimethylamino)ethyl methanesulfonate." National Center for Biotechnology Information. URL:[Link]

  • Lee, C. R., Hubert, M., Nguyen Van Dau, C., & Krstulovic, A. M. "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation." Journal of Chromatography A (2000). URL:[Link]

  • European Patent Office. "Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride." Patent EP0537608A2.

Sources

Methodological & Application

Application Note: High-Efficiency O-Alkylation of Phenols Using 2-(Dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Insights

The installation of a 2-(dimethylamino)ethoxy side chain onto a phenolic core is a fundamental transformation in medicinal chemistry. This structural motif is a hallmark of basic ethers and selective estrogen receptor modulators (SERMs) such as tamoxifen, raloxifene, and their analogs[1].

This application note details an optimized, self-validating protocol for the O-alkylation of phenols using 2-(dimethylamino)ethyl methanesulfonate hydrochloride (CAS: 6116-74-1). The reaction proceeds via a classic Williamson ether synthesis—an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 nucleophilic substitution where a deprotonated phenoxide anion attacks an alkyl electrophile. However, the dialkylaminoethyl side chain introduces specific chemical challenges that dictate our experimental design:
  • Mesylate vs. Chloride Leaving Group: 2-(Dimethylamino)ethyl methanesulfonate (mesylate) is strategically preferred over the corresponding chloride. The mesylate anion is a highly delocalized, weaker conjugate base, making it a superior leaving group. This allows the

    
     reaction to proceed at lower temperatures with faster kinetics, minimizing the thermal degradation of sensitive phenolic substrates[2].
    
  • The Critical Role of the Hydrochloride Salt: The reagent must be supplied and stored as a hydrochloride salt. If stored as a free base, the tertiary amine will undergo rapid intramolecular nucleophilic attack on the adjacent electrophilic carbon, displacing the mesylate to form a highly reactive, mutagenic aziridinium intermediate that rapidly polymerizes[1]. By utilizing the HCl salt, the amine remains protonated and non-nucleophilic until an inorganic base is added in situ during the reaction.

Experimental Design & Condition Optimization

To establish a self-validating system, the protocol relies on the in situ generation of both the phenoxide nucleophile and the free amine electrophile.

  • Base Selection: A mild inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is optimal. Stronger bases like Sodium Hydride (NaH) can act as a trap, promoting competing E2 elimination of the mesylate and reducing yields[3]. Cs₂CO₃ provides the highest yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide by forming a highly dissociated, solvent-separated ion pair.

  • Solvent Selection: Polar aprotic solvents are mandatory to solvate the cations and leave the phenoxide anion "naked" and highly reactive[3]. Dimethylformamide (DMF) is the standard choice for optimal kinetics.

Table 1: Optimization of Reaction Conditions for Phenol O-Alkylation
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
AcetoneK₂CO₃601665Sluggish kinetics; incomplete

conversion due to lower boiling point.
AcetonitrileK₂CO₃801282Good balance of yield and clean impurity profile; moderate reaction rate.
DMF K₂CO₃ 90 6 94 Optimal kinetics; polar aprotic nature leaves phenoxide highly reactive.
DMFCs₂CO₃90496Fastest reaction; "cesium effect" maximizes nucleophilicity, though at higher cost.
THFNaH65875Strong base promotes competing E2 elimination of the mesylate[3].

Reaction Workflow & Pathway

G cluster_0 In Situ Activation Phase P1 Phenol (Ar-OH) PO Phenoxide (Ar-O⁻) P1->PO R1 Reagent HCl Salt FB Free Amine Mesylate R1->FB B1 K2CO3 (Base) B1->PO Deprotonation B1->FB Neutralization PROD Target Basic Ether (Ar-O-CH2CH2NMe2) PO->PROD SN2 Attack (-OMs) FB->PROD Electrophile

Mechanistic workflow for the in situ activation and SN2 alkylation of phenols.

Step-by-Step Methodology

Safety Note: 2-(dimethylamino)ethyl methanesulfonate is a potent alkylating agent. Handle all reagents in a fume hood wearing appropriate PPE.

Phase 1: Reaction Setup & In Situ Activation
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol derivative (1.0 equivalent) and anhydrous DMF (10 mL per gram of phenol).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents).

    • Causality: Excess base is strictly required because 1.0 equivalent is consumed to deprotonate the phenol, and a second equivalent is consumed to neutralize the hydrochloride salt of the reagent.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion (the solution will typically deepen in color).

Phase 2: Alkylation
  • Reagent Addition: Add 2-(dimethylamino)ethyl methanesulfonate hydrochloride (1.2 equivalents) to the reaction mixture in a single portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction via TLC or LC-MS. The

    
     substitution is typically complete within 6–8 hours.
    
Phase 3: Self-Validating Purification (Acid-Base Extraction)

Causality: Because the target product contains a basic tertiary amine, acid-base extraction serves as a highly efficient, self-validating method to separate the product from unreacted phenol and neutral organic impurities without the need for column chromatography.

  • Quenching: Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and distilled water.

  • Primary Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2x). Discard the aqueous layer (this removes the DMF solvent and inorganic salts).

  • Acidic Extraction (Product Isolation): Extract the combined organic layers with 1M Hydrochloric Acid (HCl) (3x).

    • Validation: The basic ether product protonates to form a water-soluble ammonium salt and moves into the aqueous layer. Unreacted phenol and neutral impurities remain in the EtOAc layer, which is discarded.

  • Basification: Separate the acidic aqueous layer, cool it in an ice bath, and slowly basify to pH 10 using 2M Sodium Hydroxide (NaOH) or saturated aqueous Na₂CO₃. The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or EtOAc (3x).

  • Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure basic ether.

References

  • Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry Source: ResearchGate URL
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Williamson Ether Synthesis | SN2 Ether Formation + Traps Source: OrgoSolver URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Reaction conditions for introducing dimethylaminoethyl side chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Introduction of Dimethylaminoethyl Side Chains

Introduction & Strategic Overview

The incorporation of a dimethylaminoethyl (DMAE) side chain is a cornerstone structural modification in rational drug design. This tertiary amine motif is frequently engineered into pharmacophores to modulate physiological pKa, enhance aqueous solubility, and improve binding interactions with solvent-exposed regions of target proteins (e.g., kinase inhibitors, 5-HT, and H1 receptor antagonists). This application note provides an authoritative guide on the two primary synthetic methodologies for introducing this side chain: direct nucleophilic substitution (alkylation) and the Mitsunobu coupling.

Mechanistic Causality: Selecting the Right Pathway

The introduction of the DMAE group typically relies on two divergent synthetic strategies, each dictated by the stability profile of the target substrate.

  • Direct Alkylation : This approach utilizes 2-(dimethylamino)ethyl chloride hydrochloride. The reagent is intentionally supplied as a hydrochloride salt because the free base rapidly undergoes intramolecular cyclization. Upon the addition of a base (e.g., K₂CO₃), the free amine is liberated in situ and forms a highly reactive aziridinium ion intermediate. This intermediate is subsequently attacked and opened by the target nucleophile ()[1]. While highly scalable, it requires elevated temperatures (60–100 °C) and strong bases, making it unsuitable for base-sensitive substrates ()[2].

  • Mitsunobu Coupling : For substrates that cannot tolerate harsh basic conditions, the Mitsunobu reaction utilizing 2-(dimethylamino)ethanol is the premier choice. Driven by the redox condensation of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), this reaction proceeds under mild, nearly neutral conditions at room temperature ()[3]. The critical mechanistic requirement here is the order of addition: DIAD must be added dropwise at 0 °C to safely manage the exothermic formation of the betaine intermediate and prevent side reactions ()[4].

Strategy Substrate Target Substrate (Phenol, Amine, Amide) Condition Substrate Stability Profile? Substrate->Condition Alkylation Direct Alkylation (SN2 via Aziridinium) Condition->Alkylation Tolerates Heat & Strong Base Mitsunobu Mitsunobu Coupling (Redox Condensation) Condition->Mitsunobu Base/Heat Sensitive Alk_Details Reagent: 2-(Dimethylamino)ethyl chloride HCl Base: K2CO3 / Cs2CO3 / NaH Solvent: DMF / MeCN Temp: 60-90°C Alkylation->Alk_Details Mit_Details Reagent: 2-(Dimethylamino)ethanol Activators: PPh3 + DIAD/DEAD Solvent: THF / DCM Temp: 0°C to RT Mitsunobu->Mit_Details

Decision matrix for selecting dimethylaminoethyl functionalization methods.

Quantitative Data: Methodological Comparison

ParameterDirect AlkylationMitsunobu Coupling
Primary Reagent 2-(Dimethylamino)ethyl chloride HCl2-(Dimethylamino)ethanol
Co-reagents K₂CO₃, Cs₂CO₃, or NaHPPh₃, DIAD or DEAD
Optimal Solvents DMF, MeCN, or AcetoneTHF, DCM, or Toluene
Temperature Profile 60 °C to 100 °C0 °C to Room Temperature
Byproducts H₂O, NaCl, KCl (Easily washed away)Ph₃P=O, reduced DIAD (Requires extraction)
Substrate Scope Robust phenols, amines, and amidesBase/heat-sensitive phenols and imides

Experimental Protocols

Protocol A: Direct O-Alkylation of Phenols

Self-Validating Rationale : This protocol employs an acid-base extraction sequence as an intrinsic purification mechanism. Because the introduced DMAE group is basic, the target product can be selectively partitioned into an aqueous acidic layer, leaving unreacted neutral starting materials and organic impurities behind in the organic phase.

  • Preparation : Charge a dry round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere ()[1].

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (3.0 eq). Causality: A large stoichiometric excess of base is required to simultaneously deprotonate the phenol and neutralize the hydrochloride salt of the alkylating agent ()[2].

  • Reagent Addition : Add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) in one continuous portion.

  • Heating : Heat the reaction mixture to 80 °C for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Acidic Quench (Self-Validation Step) : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and extract with 1.0 M aqueous HCl. The basic product migrates to the aqueous layer. Discard the organic layer containing impurities.

  • Basification & Isolation : Adjust the pH of the aqueous layer to ~10 using 2.0 M aqueous NaOH. Extract the liberated free-base product with fresh EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mitsunobu Coupling

Self-Validating Rationale : Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via standard silica gel chromatography. By leveraging the newly introduced basicity of the DMAE side chain, an acidic extraction cleanly and selectively separates the product from TPPO and reduced DIAD, validating the success of the coupling ()[3].

Mitsunobu_Workflow Step1 1. Dissolve Substrate + PPh3 in THF Step2 2. Add 2-(Dimethylamino)ethanol Step1->Step2 Step3 3. Chill to 0°C Step2->Step3 Step4 4. Dropwise DIAD Addition Step3->Step4 Step5 5. Warm to RT & Monitor Step4->Step5

Step-by-step workflow for the Mitsunobu coupling reaction.

  • Preparation : In an oven-dried flask under argon, dissolve the substrate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) ()[4].

  • Alcohol Addition : Add 2-(dimethylamino)ethanol (1.5 eq) via syringe.

  • Temperature Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate and prevent the premature alkylation of the azodicarboxylate itself.

  • Activation : Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will typically turn a transient yellow color as the active complex forms.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–8 hours ()[3].

  • Purification (Self-Validation Step) : Concentrate the THF in vacuo. Redissolve the crude residue in Dichloromethane (DCM) and extract with 1.0 M aqueous HCl. The functionalized product enters the aqueous phase. Wash the aqueous phase heavily with DCM to remove TPPO. Basify the aqueous phase with saturated NaHCO₃ to pH 9, extract with DCM, dry over MgSO₄, and concentrate to yield the pure product.

References

  • Pharmaceutical combinations.
  • Pyridazinone derivatives.
  • Amino arylsulfonamide compounds and their use as 5-ht6 ligands.
  • Indazole compounds.

Sources

Application Note: Advanced Heterocyclic Alkylation using 2-(Dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(dimethylamino)ethyl group is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from classic H1-antihistamines to modern targeted kinase inhibitors [1]. While 2-(dimethylamino)ethyl chloride (DMC) has historically been the standard alkylating agent, 2-(dimethylamino)ethyl methanesulfonate (mesylate) offers superior reaction kinetics, milder operating conditions, and higher chemoselectivity. This application note details the mechanistic principles, comparative advantages, and optimized protocols for utilizing the mesylate derivative in complex heterocyclic synthesis.

Mechanistic Grounding: The Aziridinium Pathway

As a Senior Application Scientist, it is critical to understand that 2-(dimethylamino)ethyl mesylate does not undergo a simple bimolecular nucleophilic substitution (SN2). Instead, it operates via anchimeric assistance (neighboring group participation) [2].

Upon neutralization of the stable hydrochloride salt (CAS: 6116-74-1), the free tertiary amine liberates its lone pair. The nitrogen intramolecularly displaces the highly nucleofugal methanesulfonate group, rapidly forming a highly strained, electrophilic 1,1-dimethylaziridinium intermediate . The heterocyclic nucleophile (e.g., an indolide or phenoxide anion) then attacks the less sterically hindered carbon of the aziridinium ring, yielding the alkylated product.

Causality Insight: The mesylate is a vastly superior leaving group compared to chloride. This lowers the activation energy for aziridinium formation, allowing the reaction to proceed at lower temperatures (RT to 60°C) rather than the harsh refluxing conditions required for the chloride analog. This suppression of thermal degradation directly translates to higher yields and fewer polymerization byproducts.

Mechanism A 2-(Dimethylamino)ethyl mesylate HCl B Free Base Formation A->B Base (-HCl) C 1,1-Dimethylaziridinium Intermediate B->C Anchimeric Assistance (-OMs) E N-Alkylated Heterocycle C->E Ring Opening (SN2) D Heterocyclic Nucleophile (Nu-) D->E Nucleophilic Attack

Fig 1: Mechanistic pathway of alkylation via the 1,1-dimethylaziridinium intermediate.

Comparative Efficacy: Mesylate vs. Chloride

To justify the transition from the traditional chloride reagent to the mesylate, we summarize the quantitative and qualitative operational data below.

Parameter2-(Dimethylamino)ethyl Chloride (DMC)2-(Dimethylamino)ethyl Mesylate
Leaving Group Ability ModerateExcellent
Activation Temperature 80°C – Reflux20°C – 60°C
Reaction Time 12 – 24 hours2 – 6 hours
Typical Yield 50% – 70%85% – 95%
Side Reactions High (Elimination, Dimerization)Low
Reagent Stability Hygroscopic, prone to hydrolysisHighly stable as HCl salt

Standardized Experimental Protocols

The following self-validating protocols are designed to maximize yield while mitigating the risk of runaway polymerization of the aziridinium intermediate [3].

Protocol A: N-Alkylation of Indole Core (Synthesis of Tryptamine Analogs)

This protocol utilizes strong base deprotonation, ideal for non-nucleophilic heterocycles like indoles or pyrroles.

Step 1: Deprotonation of the Heterocycle

  • Dissolve 1.0 equivalent of the indole derivative in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the resulting indolide anion and the subsequent aziridinium intermediate.

  • Cool the solution to 0°C using an ice bath.

  • Add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H2 gas evolution ceases.

Step 2: In Situ Reagent Activation & Coupling

  • In a separate vial, suspend 1.2 equivalents of 2-(dimethylamino)ethyl methanesulfonate hydrochloride in a minimal amount of DMF.

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to free-base the mesylate. Critical Warning: Do not store this free-base solution. The aziridinium intermediate will begin to self-polymerize if left unreacted.

  • Immediately add the activated mesylate solution dropwise to the indolide mixture at 0°C. Causality: Dropwise addition keeps the steady-state concentration of the aziridinium low, preventing dimerization.

  • Warm the reaction to 60°C and stir for 2-4 hours. Monitor completion via LC-MS.

Step 3: Quench and Purification

  • Quench the reaction by carefully adding saturated aqueous NH4Cl at 0°C.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient containing 1% Et3N to prevent streaking of the basic amine).

Protocol B: O-Alkylation of Phenols/Pyrimidines

This protocol uses milder carbonate bases, suitable for more acidic protons (e.g., phenols, hydroxy-pyrimidines).

  • Suspend 1.0 eq of the phenolic/heteroaromatic substrate, 1.5 eq of 2-(dimethylamino)ethyl methanesulfonate hydrochloride, and 3.0 eq of finely powdered Cesium Carbonate (Cs2CO3) in anhydrous Acetonitrile (MeCN).

  • Causality: Cs2CO3 is used because the large cesium cation exhibits the "cesium effect," enhancing the nucleophilicity of the oxygen anion while simultaneously acting as the base to neutralize the mesylate HCl salt in situ.

  • Heat the suspension to 65°C for 4–6 hours.

  • Filter the reaction through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via crystallization or chromatography.

Workflow S1 Step 1: Deprotonation Heterocycle + NaH in DMF (0°C) S3 Step 3: Coupling Slow addition, heat to 60°C S1->S3 S2 Step 2: Reagent Prep Mesylate HCl + Base (Free-basing) S2->S3 S4 Step 4: Quench & Extract H2O quench, EtOAc extraction S3->S4 S5 Step 5: Purification Silica Gel Column or Crystallization S4->S5

Fig 2: Standardized workflow for heterocyclic N-alkylation using the mesylate reagent.

Safety and Regulatory Considerations (PGIs)

In drug development, methanesulfonate esters are strictly monitored as Potential Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.

  • Quenching: Ensure all glassware and reaction waste containing unreacted mesylate are quenched with a 1M NaOH / nucleophile solution (e.g., ethanolamine or sodium thiosulfate) for 24 hours prior to disposal.

  • Purification: Final Active Pharmaceutical Ingredients (APIs) synthesized using this reagent must undergo rigorous analytical testing (e.g., LC-MS/MS or GC-MS) to ensure residual mesylate levels are below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

References

  • Colvin, M., et al. Alkylating properties of phosphoramide mustard. Cancer Research 36.3 (1976): 1121-1126.[Link]

  • World Intellectual Property Organization.

Application Note: Procedure for Amine Alkylation with 2-(Dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for the installation of a 2-(dimethylamino)ethyl side chain onto nucleophilic amines or phenols, a common structural modification used to improve aqueous solubility and modulate target binding in drug discovery.

Mechanistic Rationale & Causality (E-E-A-T)

The alkylation of amines using 2-(dimethylamino)ethyl methanesulfonate (CAS 6116-74-1) is a highly efficient transformation, provided the underlying reaction dynamics are properly managed. The reagent is typically supplied and stored as a hydrochloride salt to prevent premature self-polymerization and degradation during storage[1].

The Aziridinium Intermediate

The reaction does not proceed via a simple direct


 displacement. Upon neutralization with a base, the liberated free amine of the reagent undergoes rapid intramolecular cyclization. This expels the methanesulfonate leaving group to form a highly reactive 1,1-dimethylaziridin-1-ium intermediate , a mechanism characteristic of nitrogen mustard analogues[2]. This transient aziridinium species is the true electrophile in the reaction, which is subsequently susceptible to nucleophilic ring-opening by the target amine[3].
Causality in Experimental Design
  • Leaving Group Causality: Methanesulfonate (mesylate) is an excellent leaving group, offering a superior balance of reactivity and stability compared to corresponding chlorides or bromides. It facilitates rapid aziridinium formation under mild heating.

  • Base Causality: A base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) serves a dual purpose. First, it neutralizes the hydrochloride salt of the reagent. Second, it deprotonates the nucleophilic amine to increase its nucleophilicity. Inorganic bases like
    
    
    are preferred as they do not compete as nucleophiles[4].
  • Solvent Causality: Polar aprotic solvents (DMF or Acetonitrile) are strictly required. They stabilize the transient, positively charged aziridinium intermediate without acting as competing nucleophiles, which would occur if protic solvents like methanol were used.

Mechanism A 2-(Dimethylamino)ethyl methanesulfonate HCl B Free Base (Transient) A->B Base (- HCl) C 1,1-Dimethylaziridin-1-ium Intermediate B->C Intramolecular Cyclization (- MsO⁻) D Alkylated Amine Product C->D R-NH₂ Nucleophilic Attack

Fig 1: Mechanistic pathway of amine alkylation via the aziridinium intermediate.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • Target nucleophilic amine (1.0 equiv)

  • 2-(Dimethylamino)ethyl methanesulfonate hydrochloride (1.5 equiv)

  • Cesium Carbonate (

    
    , anhydrous) (3.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Preparation of the Reaction Mixture To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target nucleophilic amine (1.0 equiv) and anhydrous


 (3.0 equiv). Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration of the amine. Stir at room temperature for 15 minutes under an inert nitrogen atmosphere to facilitate initial deprotonation.

Step 2: Reagent Addition Add 2-(dimethylamino)ethyl methanesulfonate hydrochloride (1.5 equiv) to the suspension in a single portion. Expert Insight: The reagent is added as a solid hydrochloride salt. The excess base in the reaction mixture will immediately neutralize the HCl, generating the free base in situ to prevent premature degradation.

Step 3: Heating & Reaction Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block[4]. Stir vigorously for 6–8 hours. Expert Insight: Heating is critical to overcome the activation energy required for the intramolecular cyclization that forms the reactive aziridinium intermediate.

Step 4: Quench & Work-up Once complete consumption of the starting amine is observed via LC-MS, cool the mixture to room temperature. Quench the reaction by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash sequentially with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL). Dry the organic phase over anhydrous


, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel. Due to the highly basic nature of the introduced dimethylamino group, use a solvent system of Dichloromethane/Methanol/Aqueous Ammonia (e.g., gradient from 100:0:0 to 90:9:1) to prevent streaking and ensure sharp elution bands.

Workflow Step1 Step 1: Preparation Dissolve nucleophile & base in polar aprotic solvent Step2 Step 2: Reagent Addition Add 2-(dimethylamino)ethyl methanesulfonate HCl Step1->Step2 Step3 Step 3: Heating & Reaction Stir at 60-80°C for 4-12 h Monitor by LC-MS/TLC Step2->Step3 Step4 Step 4: Quench & Work-up Quench with H₂O, extract with EtOAc Wash with brine, dry over Na₂SO₄ Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH:NH₄OH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the amine alkylation protocol.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions

The following table summarizes the causality behind condition screening for a standard secondary amine alkylation.

SolventBaseTemperature (°C)Time (h)Conversion (%)Causality / Observation
THF

6512< 20%Poor solubility of base; intermediate not stabilized.
MeCN

80865%Moderate conversion; good balance of solubility.
DMF

60 6 > 95% Optimal; high solubility, strong stabilization of aziridinium.
DMF

801280%Slower reaction; organic base competes slightly as a nucleophile.
Table 2: Self-Validating Analytical Markers

A self-validating protocol requires strict analytical confirmation. Use these markers to verify successful alkylation.

Analytical MethodMarker / SignalStructural Assignment
LC-MS (ESI+)

Da shift
Exact mass addition of the

moiety.

NMR (

)
Singlet, ~2.25 ppm (6H)

terminal methyl protons.

NMR (

)
Multiplet, ~2.50 ppm (2H)

methylene protons.

NMR (

)
Multiplet, ~3.00 ppm (2H)

methylene protons adjacent to the core amine.

References

  • LookChem. Cas 107-99-3, 2-Chloroethyldimethylamine (Aziridinium Mechanism). [Link]

  • ACS Publications. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.[Link]

  • Google Patents.

Sources

Application Note: Strategic Solvent Selection for Nucleophilic Substitution Reactions of Aminoethyl Mesylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for selecting the optimal solvent system for nucleophilic substitution reactions involving 2-aminoethyl mesylates. These substrates present a unique set of challenges and opportunities due to the proximate amino group, which can act as an internal nucleophile. This neighboring group participation (NGP) leads to the formation of a highly reactive aziridinium ion intermediate, fundamentally altering the reaction landscape from a simple bimolecular substitution (SN2). The choice of solvent is paramount as it directly influences the competition between intermolecular SN2, intramolecular NGP, and elimination (E2) pathways. This note elucidates the mechanistic underpinnings of these competing pathways and provides actionable protocols for solvent screening and optimization to achieve desired reaction outcomes, such as the synthesis of vicinal diamines.

Introduction: The Mechanistic Crossroads of Aminoethyl Mesylates

2-Aminoethyl mesylates are valuable synthetic intermediates, but their reactivity is more complex than that of simple alkyl mesylates. The presence of the amino group at the β-position introduces the possibility of intramolecular nucleophilic attack on the carbon bearing the mesylate leaving group. This process, known as neighboring group participation (NGP) or anchimeric assistance, results in the formation of a strained, three-membered cyclic intermediate: the aziridinium ion.[1][2]

This intramolecular cyclization is often kinetically favorable compared to a direct intermolecular SN2 reaction with an external nucleophile.[3] Once formed, the electrophilic aziridinium ion is rapidly attacked by the external nucleophile. This two-step sequence (NGP followed by ring-opening) constitutes a major pathway for substitution on these substrates.

The solvent system in which the reaction is conducted plays a critical role in mediating the kinetics and thermodynamics of these competing pathways. A judicious choice of solvent can steer the reaction towards the desired product, whether it be the product of direct SN2 substitution or the product of aziridinium ion-mediated substitution, while minimizing undesired elimination side reactions.[4][5]

The Role of the Solvent: A Controlling Influence

The solvent's properties, particularly its polarity and proticity, are the primary levers for controlling the reaction pathway. Solvents can be broadly categorized as non-polar, polar aprotic, and polar protic, each having a distinct influence on the reactants, intermediates, and transition states.[6][7][8]

Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) possess significant dipole moments, allowing them to dissolve ionic reagents.[6][7] However, they lack acidic protons and therefore cannot act as hydrogen-bond donors.[7][9]

  • Effect on SN2 Reactions: These solvents are generally the preferred choice for SN2 reactions.[6][9] They solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[4] This enhanced nucleophilicity accelerates the rate of bimolecular substitution.

  • Effect on NGP/Aziridinium Ion Formation: Polar aprotic solvents also facilitate the intramolecular SN2 reaction that leads to aziridinium ion formation. The unencumbered amino group can readily attack the electrophilic carbon.

  • Recommendation: For reactions where the goal is to promote substitution (either direct SN2 or via the aziridinium ion) and the nucleophile is an anion, polar aprotic solvents are typically the best starting point.

Polar Protic Solvents

Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds, enabling them to act as hydrogen-bond donors.[6][7]

  • Effect on SN2 and NGP: These solvents strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that significantly reduces their nucleophilicity and slows the rate of SN2 reactions.[4][9] This applies to both external nucleophiles and the internal amino group, potentially disfavoring both direct SN2 and aziridinium formation.

  • Effect on SN1-like Processes: While a primary mesylate is unlikely to form a stable carbocation, polar protic solvents excel at stabilizing charged intermediates.[10] They can stabilize the partial positive charge that develops on the carbon in the transition state of the leaving group's departure, and they strongly solvate the leaving group anion. This can favor pathways with more charge separation.

  • Effect on Elimination (E2): The reduced nucleophilicity in protic solvents can sometimes lead to an increase in the proportion of elimination products, as the basicity of the nucleophile may not be as diminished as its nucleophilicity.[4]

  • Recommendation: Polar protic solvents are generally not recommended for promoting substitution reactions with aminoethyl mesylates, especially when using anionic nucleophiles. However, they may be considered in specific cases, such as solvolysis, where the solvent itself acts as the nucleophile.

The following diagram illustrates the competing pathways and the general influence of solvent choice.

G cluster_0 Reaction Pathways for Aminoethyl Mesylates cluster_1 Solvent Influence Start R-NH-CH2CH2-OMs SN2 Direct Intermolecular Substitution (SN2) Start->SN2 + Nu- NGP Intramolecular NGP Start->NGP E2 Elimination (E2) Start->E2 + Base Product_SN2 R-NH-CH2CH2-Nu (Inversion) SN2->Product_SN2 Aziridinium Aziridinium Ion Intermediate NGP->Aziridinium RingOpening Nucleophilic Ring Opening Aziridinium->RingOpening + Nu- Product_NGP R-NH-CH2CH2-Nu (Retention) RingOpening->Product_NGP Product_E2 R-NH-CH=CH2 E2->Product_E2 PolarAprotic Polar Aprotic (e.g., MeCN, DMF, DMSO) PolarAprotic->SN2 Favors PolarAprotic->NGP Favors PolarProtic Polar Protic (e.g., MeOH, H2O) PolarProtic->SN2 Disfavors PolarProtic->NGP Disfavors PolarProtic->E2 May Promote

Caption: Competing reaction pathways and the influence of solvent type.

Data Presentation: Comparative Solvent Properties

The selection of a solvent should be guided by its physical properties, which correlate with its ability to solvate ions and influence reaction rates.

SolventFormulaDielectric Constant (ε)Dipole Moment (μ, D)TypeTypical Application Notes for Aminoethyl Mesylates
Acetonitrile CH₃CN37.53.92Polar AproticExcellent choice. Promotes high nucleophilicity for both external and internal nucleophiles. Good for both SN2 and NGP pathways.
Dimethylformamide (DMF) HCON(CH₃)₂36.73.82Polar AproticSimilar to acetonitrile. Its higher boiling point can be advantageous for less reactive systems requiring heat.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO47.03.96Polar AproticHighly polar, excellent at dissolving salts.[11] Can significantly accelerate SN2 rates. May be difficult to remove during workup.
Acetone CH₃COCH₃20.72.88Polar AproticLess polar than other aprotic options but can be effective. Lower boiling point is useful for easy removal.
Tetrahydrofuran (THF) C₄H₈O7.51.75Polar Aprotic (Borderline)Lower polarity. May be suitable when a less polar environment is desired to modulate reactivity.
Methanol CH₃OH33.01.70Polar ProticGenerally disfavors substitution due to nucleophile solvation.[9] Can lead to competing elimination or solvolysis products.
Ethanol C₂H₅OH24.61.69Polar ProticSimilar to methanol; generally not a first choice for promoting substitution with an external nucleophile.
Water H₂O80.01.85Polar ProticHighly protic and polar. Strongly solvates nucleophiles, hindering substitution. May be used in biphasic systems or for specific solvolysis reactions.

Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution via Aziridinium Ion Intermediate

This protocol is optimized for reactions proceeding through the NGP pathway, which is common for these substrates in polar aprotic solvents.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-aminoethyl mesylate (1.0 eq) in anhydrous acetonitrile (or DMF) to a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN₃, NaCN), ensure it is finely powdered and dry. If the nucleophile is a neutral species (e.g., an amine), it can be added directly.

  • Base Addition (if necessary): If the nucleophile is used as its hydrochloride or other salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5-2.0 eq) to liberate the free nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature. The formation of the aziridinium ion is often rapid. The subsequent ring-opening may require gentle heating (40-60 °C) depending on the nucleophile's reactivity. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • If a solid has precipitated (e.g., mesylate salts), remove it by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a suitable aqueous solution (e.g., saturated NaHCO₃ to remove any acidic byproducts).

    • Separate the layers and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 2: Solvent Screening for Reaction Optimization

To determine the optimal solvent for a specific aminoethyl mesylate and nucleophile combination, a parallel screening experiment is highly recommended.

  • Setup: Arrange a series of small reaction vials (e.g., 4 mL vials with stir bars).

  • Reagent Stock Solution: Prepare a stock solution of the 2-aminoethyl mesylate in a volatile, inert solvent (e.g., dichloromethane) to facilitate accurate dispensing.

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous test solvent (e.g., Vial 1: Acetonitrile, Vial 2: DMF, Vial 3: DMSO, Vial 4: THF, Vial 5: Methanol).

  • Reactant Addition: To each vial, add the aminoethyl mesylate (e.g., 0.1 mmol) from the stock solution and evaporate the transfer solvent under a stream of nitrogen. Then add the nucleophile (0.12 mmol) and any required base.

  • Reaction Conditions: Seal the vials and stir them at a constant temperature (e.g., 25 °C or 50 °C) on a multi-position stirring hotplate.

  • Time-Point Analysis: After a set time (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vial. Quench the aliquot by diluting it into a known volume of a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.

  • Data Analysis: Quantify the percentage of starting material consumed and the relative peak areas of the desired product versus major side products (e.g., elimination product). The solvent that provides the highest conversion to the desired product with the fewest impurities is the optimal choice.

Conclusion and Best Practices

The selection of a solvent is a critical parameter in controlling the outcome of nucleophilic substitution reactions with 2-aminoethyl mesylates. The inherent reactivity of these substrates, dominated by neighboring group participation, necessitates a careful and logical approach to solvent choice.

  • Prioritize Polar Aprotic Solvents: For the synthesis of substitution products, particularly vicinal diamines, polar aprotic solvents like acetonitrile , DMF , and DMSO are the recommended starting points. They enhance the reactivity of most nucleophiles and facilitate the intramolecular cyclization to the key aziridinium ion intermediate.

  • Avoid Polar Protic Solvents: Unless solvolysis is the desired outcome, polar protic solvents such as methanol and water should generally be avoided. They suppress nucleophilicity and can promote competing elimination reactions.

  • Empirical Screening is Key: While the principles outlined in this guide provide a strong foundation, the optimal solvent is substrate- and nucleophile-dependent. A systematic solvent screen, as described in Protocol 2, is the most reliable method for identifying the ideal reaction medium.

  • Consider Practicalities: Beyond reaction performance, consider practical aspects such as solvent boiling point (for reaction temperature control) and ease of removal during workup (e.g., acetone and acetonitrile are more volatile than DMF and DMSO).

By applying these principles and protocols, researchers can effectively navigate the complex reactivity of aminoethyl mesylates to achieve higher yields, greater selectivity, and more robust synthetic outcomes.

References

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Ha, H.-J., et al. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. [Link]

  • Al-Zaydi, K. M., et al. (2002). Regioselectivity in nucleophilic ring-opening of aziridinones. Chemical Communications, (1), 64-65. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening of aziridine-fused... ResearchGate. [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • De Kimpe, N., et al. (2009). Regioselectivity in the ring opening of non-activated aziridines. Current Organic Chemistry, 13(9), 894-918. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Park, H., et al. (2014). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Scientific Reports, 4, 5135. [Link]

  • Wang, Y., et al. (2023). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 10(13), 3242-3249. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. [Link]

  • Quora. (2017). What is the difference between polar aprotic solvent and polar protic solvents? Quora. [Link]

  • Ha, H.-J., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • van der Heijden, K. A., et al. (2020). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 85(15), 9576-9584. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Chemical Reviews, 112(9), 4789-4838. [Link]

  • Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5513-5518. [Link]

  • ResearchGate. (2025). Synthetic Applications of Aziridinium Ions. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 15, 831. [Link]

  • ResearchGate. (2026). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]

  • Quora. (2016). How does solvent affect elimination reaction? Quora. [Link]

  • Hull, K. L., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5513-5518. [Link]

  • SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. SlidePlayer. [Link]

  • Forlani, L., et al. (1985). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1641. [Link]

  • Liu, W., et al. (2022). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 9(13), 3467-3473. [Link]

  • Reddit. (2015). A TAs Comments on Substitution vs Elimination Reactions for First Semester Undergraduates. r/chemistry. [Link]

  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents. Wax Studios. [Link]

  • Park, H., et al. (2013). Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. The Journal of Organic Chemistry, 78(10), 4974-4983. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry. [Link]

  • Park, H., et al. (2009). The preparation of stable aziridinium ions and their ring-openings. Organic & Biomolecular Chemistry, 7(16), 3253-3255. [Link]

  • Ha, H.-J., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Liu, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296. [Link]

  • Isley, N. A., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(7), 620-625. [Link]

  • Liu, X., et al. (2005). Substituent effects on the ring opening of 2-aziridinylmethyl radicals. The Journal of Organic Chemistry, 70(11), 4481-4488. [Link]

  • Tarselli, M. A., et al. (2020). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. [Link]

  • IntechOpen. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Dahanukar, V. H., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Khan Academy. [Link]

  • Wordpress. (2026). SNAr Solvents and Reagents. Wordpress. [Link]

  • ResearchGate. (n.d.). Influence of solvent and K 2 CO 3 amount on the synthesis of aziridine... ResearchGate. [Link]

Sources

Application Note: Catalytic Requirements and Optimization Protocols for the Coupling of 2-(Dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-(Dimethylamino)ethyl methanesulfonate (DMAEMS) is a highly versatile alkylating agent widely utilized in medicinal chemistry to graft the dimethylaminoethyl pharmacophore onto target scaffolds. This moiety is a critical structural determinant in numerous active pharmaceutical ingredients (APIs), including antihistamines, selective estrogen receptor modulators (SERMs), and novel psychoplastogens. However, coupling DMAEMS is not a trivial SN2 process. It requires precise catalytic control to manage its dual reactivity and prevent runaway side reactions.

Unlike simple primary alkyl halides, DMAEMS contains both an electrophilic center (the carbon bearing the mesylate) and a nucleophilic tertiary amine. Under reaction conditions, the amine undergoes rapid Neighboring Group Participation (NGP), displacing the mesylate intramolecularly to form a highly strained, electrophilic 1,1-dimethylaziridinium intermediate[1]. While this aziridinium ion is exceptionally reactive toward nucleophiles, it is also prone to unwanted pathways, such as elimination or polymerization, if catalytic parameters are not strictly controlled.

Mechanism A DMAEMS (Mesylate) B 1,1-Dimethylaziridinium Intermediate A->B NGP Cyclization (Fast) D Iodide Intermediate (In Situ) A->D KI Catalysis (Finkelstein) C Coupled Product (Target) B->C Nu- Attack (Rate Limiting) B->D I- Ring Opening D->C Nu- Attack (High Yield)

Caption: Mechanistic pathways of DMAEMS coupling via aziridinium and Finkelstein intermediates.

The Triad of Catalytic Requirements

To achieve high-yielding coupling of DMAEMS, the reaction environment must be engineered around three core catalytic pillars:

I. Nucleophilic Catalysis (The Finkelstein Accelerant)

Direct attack on the mesylate or the aziridinium intermediate by sterically hindered or weak nucleophiles is often kinetically sluggish. The addition of sub-stoichiometric potassium iodide (KI) (typically 10–20 mol%) acts as a crucial nucleophilic catalyst. Iodide rapidly opens the aziridinium ring (or displaces the mesylate directly) to form 2-(dimethylamino)ethyl iodide in situ. Because iodide is a superior leaving group compared to mesylate, it significantly lowers the activation energy for the final nucleophilic attack, accelerating the reaction and minimizing side-product formation[2].

II. Base Catalysis & Deprotonation Dynamics

Coupling reactions generate methanesulfonic acid, which must be scavenged to prevent protonation of the tertiary amine (which would stall the reaction). More importantly, the base deprotonates the substrate (e.g., indole, phenol) to maximize its nucleophilicity.

  • Causality in Base Selection: For highly acidic protons (e.g., phenols), weak bases like K2CO3 are sufficient. However, for less acidic substrates like indoles (pKa ~16.2), stronger bases such as KOH are required to drive the equilibrium toward the reactive anion[3].

III. Solvent as a Co-Catalyst

Polar aprotic solvents, particularly anhydrous DMSO or DMF, are mandatory. These solvents efficiently solvate the alkali metal cations (e.g., K+), leaving the nucleophilic anion "naked" and highly reactive. This solvent effect compensates for the need to run these reactions at room temperature to preserve the stability of the aziridinium intermediate[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalytic conditions and reaction outcomes, derived from standard optimization matrices for DMAEMS coupling to indole scaffolds.

Base (Eq.)Catalyst (Eq.)SolventTemp (°C)Yield (%)Primary Observation / Causality
K2CO3 (3.0)NoneMeCN8015%Poor deprotonation; high temp causes DMAEMS degradation.
K2CO3 (3.0)KI (0.2)MeCN8035%Finkelstein catalysis improves yield, but base is still too weak.
KOH (5.0)NoneDMSO2545%Good deprotonation, but slow SN2 leads to competing hydrolysis.
KOH (5.0) KI (1.1) DMSO 25 71% Optimal: Naked anion + Finkelstein acceleration + stable intermediate[3].
KOH (5.0)KI (1.1)DMSO6025%Thermal degradation of aziridinium to N,N-dimethylvinylamine.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Indoles (Synthesis of isoDMT analogs)

This protocol utilizes strong base and nucleophilic catalysis to achieve N-alkylation at room temperature, preventing thermal degradation of the alkylating agent[3].

Workflow Step1 1. Solvation Dissolve Nucleophile in Anhydrous DMSO Step2 2. Deprotonation Add KOH (5 eq.), Stir 15 min (IPC: Color Change) Step1->Step2 Step3 3. Catalysis & Coupling Add KI (1.1 eq.) & DMAEMS (1.2 eq.) Step2->Step3 Step4 4. Incubation Stir at 25°C for 24 h (IPC: LCMS >95% conversion) Step3->Step4 Step5 5. Quench & Isolate H2O Quench, DCM Extraction Step4->Step5

Caption: Self-validating experimental workflow for the N-alkylation of indoles using DMAEMS.

Step-by-Step Methodology:

  • Solvation: Dissolve the indole derivative (1.0 equiv.) in anhydrous DMSO (0.4 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of DMAEMS into dimethylaminoethanol.

  • Deprotonation: Add freshly ground KOH (5.0 equiv.) in one portion. Stir at room temperature for 15 minutes.

    • In-Process Control (IPC): A distinct color change (often deepening to yellow/orange) validates the formation of the indole anion.

  • Catalyst & Reagent Addition: Add Potassium Iodide (KI) (1.1 equiv.) followed by DMAEMS (1.2 equiv.).

    • Causality: KI is added in slight excess here to ensure complete and rapid conversion of the mesylate to the iodide, outcompeting any background hydrolysis.

  • Incubation: Stir the reaction mixture at 25 °C for 24 hours. Do not heat.

    • IPC: Monitor via LCMS or TLC (DCM/MeOH/NH₄OH 90:9:1). The reaction is self-validating when the starting material peak disappears, confirming the kinetic dominance of the Finkelstein pathway.

  • Workup: Quench the reaction by diluting with 1.0 M aqueous NaOH (to keep the product in its free-base form) and extract three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: O-Alkylation of Phenols (Etherification)

For more acidic nucleophiles like phenols or specific natural products (e.g., Ginkgolides), milder bases and phase-transfer conditions can be employed[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol (1.0 equiv.) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add K2CO3 (3.0 equiv.) and stir for 30 minutes.

  • Catalysis: Add a catalytic amount of KI (0.2 equiv.). Causality: Unlike indoles, phenols are highly nucleophilic once deprotonated; thus, a purely catalytic amount of KI is sufficient to maintain the SN2 cycle.

  • Coupling: Add DMAEMS (1.5 equiv.) and heat the mixture to 60 °C for 4-6 hours.

    • IPC: Monitor the disappearance of the phenol via TLC.

  • Workup: Filter the mixture to remove inorganic salts, concentrate the filtrate, and purify via silica gel chromatography.

Troubleshooting & Causality of Side Reactions

  • Observation: Extensive Dimerization/Polymerization.

    • Causality: DMAEMS free base is inherently unstable because the tertiary amine of one molecule can attack the mesylate of another, forming quaternary ammonium polymers.

    • Solution: Always store DMAEMS as its protonated salt (e.g., hydrochloride or methanesulfonate salt) and generate the free base in situ during the reaction via the added K2CO3 or KOH.

  • Observation: Low Yield & High Dimethylaminoethanol Byproduct.

    • Causality: Water in the solvent or hygroscopic bases acts as a competing nucleophile, hydrolyzing the aziridinium intermediate.

    • Solution: Strictly utilize anhydrous solvents and freshly opened/dried bases.

References

  • [1] Title: Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Source: Biointerface Research in Applied Chemistry. URL: 1

  • [2] Title: An efficient etherification of Ginkgol biloba extracts with fewer side effects in a micro-flow system. Source: rhhz.net (Journal of Pharmaceutical and Biomedical Analysis related). URL: 2

  • [3] Title: Synthesis and Biological Analysis of Iso-dimethyltryptamines in a Model of Light-Induced Retinal Degeneration. Source: ACS Medicinal Chemistry Letters. URL:3

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(Dimethylamino)ethyl Methanesulfonate (DMAEMS) in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the rapid degradation of 2-(dimethylamino)ethyl methanesulfonate (DMAEMS) in aqueous environments. Below, you will find mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to prevent hydrolysis and ensure reagent integrity.

Mechanistic Insight: The Causality of Degradation

When working with DMAEMS, researchers often observe a rapid loss of compound integrity in aqueous buffers. The causality lies in the molecule's dual functionality: a nucleophilic tertiary amine and a highly reactive methanesulfonate (mesylate) leaving group.

While the methanesulfonate group is inherently 1[1], the presence of the unprotonated dimethylamino group drastically alters the degradation kinetics. In neutral or basic media (pH > 7), the amine provides anchimeric assistance (neighboring group participation). The nitrogen's lone pair executes an intramolecular nucleophilic attack on the β-carbon, displacing the mesylate group[2]. This forms a highly strained, electrophilic 1,1-dimethylaziridinium intermediate. Because this 3-membered ring is highly unstable, it is rapidly ring-opened by water, resulting in irreversible hydrolysis to 2-(dimethylamino)ethanol and methanesulfonic acid.

To prevent this, the experimental system must be engineered to keep the amine fully protonated. Protonation locks the lone pair, completely disabling the intramolecular cyclization pathway and 2[2].

G A DMAEMS (Protonated) Low pH (< 5) B Stable in Aqueous Media (Cyclization Prevented) A->B Amine lone pair locked C DMAEMS (Free Base) Neutral/High pH (> 7) A->C Deprotonation (pH Increase) D 1,1-Dimethylaziridinium Reactive Intermediate C->D Intramolecular attack (Anchimeric assistance) E Hydrolysis Product: 2-(Dimethylamino)ethanol D->E Nucleophilic attack by H2O

Degradation pathway of DMAEMS: Free base cyclization vs. protonated stability.

Troubleshooting FAQs

Q1: My DMAEMS stock solution degrades completely within 24 hours at room temperature. How do I stop this? A: The primary driver of this degradation is intramolecular aziridinium formation, which is highly pH-dependent. You must lower the pH of your aqueous media. By adjusting the pH to between 3.5 and 4.5, the dimethylamino group becomes >99.9% protonated, eliminating its nucleophilicity. However, avoid dropping the pH below 2.0, as highly acidic conditions can eventually initiate 3[3].

Q2: Which buffers are safe to use? A: Buffer selection is critical. Do not use nucleophilic buffers such as Tris, HEPES, or high concentrations of phosphate, as these can directly attack the aziridinium intermediate or the mesylate carbon. Instead, use non-nucleophilic buffers like dilute citrate or acetate (at pH 4.0).

Q3: How does temperature affect the hydrolysis rate? A: Temperature exponentially impacts both the cyclization and direct hydrolysis rates. While simple mesylates are4[4], the anchimeric assistance in DMAEMS demands strict thermal control. Storing aqueous solutions at 4°C significantly reduces the kinetic energy available to overcome the activation barrier for mesylate displacement. For long-term storage, DMAEMS must be kept as a lyophilized dry salt (e.g., hydrochloride salt) at -20°C.

Q4: Can co-solvents help stabilize the compound for biological assays? A: Yes. Adding aprotic organic co-solvents like DMSO or acetonitrile reduces the dielectric constant of the medium and lowers water activity. Preparing a primary stock in 100% DMSO before final dilution into acidic aqueous assay buffers can extend the compound's half-life significantly.

Data Presentation: Kinetic Stability Summary

The following table summarizes the expected stability of DMAEMS under various environmental conditions based on the mechanistic principles of ester solvolysis and aziridinium formation:

Environmental ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Unbuffered Water~7.025°C< 2 hoursIntramolecular cyclization (Aziridinium)
Citrate Buffer4.025°C> 48 hoursDirect solvolysis (slow)
Citrate Buffer4.04°C> 2 weeksDirect solvolysis (very slow)
50% DMSO / Water4.04°C> 1 monthSuppressed solvolysis
Dry HCl SaltN/A-20°C> 2 yearsNone
Standard Operating Procedure (SOP): Preparation of Stabilized Aqueous DMAEMS Stock

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in quality control checks to guarantee that the compound remains intact prior to deployment in downstream assays.

Objective: Prepare a 100 mM working stock of DMAEMS that remains >95% intact for at least 48 hours.

Materials:

  • DMAEMS hydrochloride salt (dry, stored at -20°C in a desiccator)

  • 10 mM Citrate buffer (LC-MS grade water)

  • 1M HCl and 1M NaOH (for precise pH adjustment)

  • Calibrated pH meter

Step-by-Step Workflow:

  • Buffer Preparation & Validation: Prepare a 10 mM Citrate buffer. Adjust the pH to exactly 4.0 using 1M HCl or NaOH.

    • Self-Validation Check 1: Verify the pH is stable at 4.0 at room temperature before proceeding. Do not attempt to adjust the pH after adding the DMAEMS, as localized zones of high pH during NaOH addition will cause instantaneous localized degradation.

  • Thermal Equilibration: Chill the pH 4.0 citrate buffer to 4°C on ice.

  • Reagent Solubilization: Weigh the required mass of DMAEMS hydrochloride salt. Rapidly dissolve the solid in the chilled buffer to achieve a 100 mM concentration. Vortex for 15 seconds until completely dissolved.

  • Immediate Aliquoting: Divide the stock into single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photolytic degradation.

  • Storage & Quality Control: Store aliquots at -80°C for long-term use, or keep on ice (4°C) for immediate experimental use.

    • Self-Validation Check 2: Run an LC-MS analysis on an aliquot at T=0 and T=24h. The T=24h sample must show <5% of the 2-(dimethylamino)ethanol degradant mass peak to validate the integrity of your specific buffer system.

References
  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development (ACS Publications).4

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry (RSC).1

  • Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. National Institutes of Health (NIH) / PMC.2

  • Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS One.3

Sources

Technical Support Center: Optimizing Alkylation with 2-(Dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges researchers face when utilizing 2-(dimethylamino)ethyl methanesulfonate (DMAEMS) in alkylation reactions.

While DMAEMS is a highly efficient reagent for introducing the dimethylaminoethyl moiety—a critical pharmacophore in many antihistamines and central nervous system therapeutics—its bifunctional nature makes it prone to severe side reactions. This guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic causality to ensure your protocols are robust, reproducible, and high-yielding.

Part 1: Mechanistic Insights & Pathway Visualization

To troubleshoot DMAEMS alkylation, one must first understand the competing kinetic pathways. DMAEMS contains both a nucleophilic tertiary amine and an electrophilic carbon attached to a methanesulfonate (mesylate) leaving group.

When the free base is generated, it undergoes a rapid intramolecular SN2 reaction to form a highly strained, electrophilic aziridinium ion 1. This intermediate is the true alkylating species. However, if the concentration of the free base is too high, the aziridinium ion will react with another DMAEMS molecule rather than your target nucleophile, resulting in dimerization to a biologically inactive piperazine derivative.

Mechanism A DMAEMS·HCl (Stable Salt) B DMAEMS Free Base (Reactive) A->B + Base (Deprotonation) C Aziridinium Ion (Electrophilic Intermediate) B->C Intramolecular Cyclization (- OMs) D Target Alkylated Product (High Yield) C->D + Target Nucleophile E Piperazine Dimer (Side Product / Low Yield) C->E + DMAEMS Free Base (Dimerization)

Caption: Mechanistic pathway of DMAEMS alkylation highlighting aziridinium formation and dimerization.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 30%, and I am observing a thick, white, water-soluble precipitate. What is happening?

Cause: You are observing the classic dimerization of the alkylating agent. The white precipitate is a 1,1,4,4-tetramethylpiperazinediium salt. This occurs when the local concentration of the DMAEMS free base is too high, allowing the aziridinium intermediate to be attacked by another molecule of DMAEMS rather than your intended nucleophile. Solution: Control the release of the free base. Never add the free base directly. Instead, use the hydrochloride salt (DMAEMS·HCl) and add it portion-wise to a reaction mixture that already contains your deprotonated nucleophile. This ensures the aziridinium ion is consumed by the target nucleophile the moment it forms.

Q2: Should I purchase and store DMAEMS as a free base or a hydrochloride salt?

Cause: The free base of DMAEMS is thermodynamically unstable at room temperature and will spontaneously self-polymerize over time, degrading your reagent before you even open the bottle. Solution: Always purchase, store, and utilize the hydrochloride salt (DMAEMS·HCl) . The protonation of the tertiary amine ties up the nitrogen's lone pair, completely preventing the intramolecular cyclization required to form the aziridinium ion 2.

Q3: If I use the hydrochloride salt, how do I adjust my stoichiometry?

Cause: The HCl salt introduces an equivalent of acid into your reaction, which will neutralize the base intended for your nucleophile. Solution: You must add an additional 1.0 to 1.5 equivalents of base specifically to neutralize the hydrochloride salt 2. For example, if your standard protocol uses 1.5 eq of K2CO3 for a phenol, you must increase this to 2.5 - 3.0 eq when using DMAEMS·HCl.

Q4: I am seeing the formation of 2-(dimethylamino)ethanol. How do I prevent hydrolysis?

Cause: The methanesulfonate (mesylate) group is an excellent leaving group—significantly more reactive than a chloride. In the presence of aqueous bases or wet solvents at elevated temperatures, hydroxide ions will outcompete your nucleophile, hydrolyzing the reagent. Solution: Ensure strict anhydrous conditions when using polar aprotic solvents (DMF, MeCN). If your substrate requires a biphasic system (Phase Transfer Catalysis), use a highly concentrated aqueous base (e.g., 50% NaOH) to reduce the molar fraction of free water, and keep the temperature below 50 °C.

Part 3: Quantitative Data & Parameter Optimization

To facilitate easy comparison, the following table summarizes the causal relationships between reaction parameters and experimental outcomes.

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Reagent Form Free BaseHydrochloride SaltProtonation prevents premature aziridinium formation and self-polymerization.
Base Equivalents 1.0 - 1.5 eq2.5 - 3.0 eqExtra base is strictly required to neutralize the HCl salt in situ.
Addition Method All at once (Bolus)Portion-wise / Slow dripMaintains a low steady-state concentration of the free base, preventing piperazine dimerization.
Temperature > 100 °C60 - 80 °CBalances the SN2 alkylation rate against thermal degradation and hydrolysis.
Solvent System Protic (EtOH, MeOH)Anhydrous Aprotic (DMF)Protic solvents hydrogen-bond with the nucleophile, reducing its reactivity and promoting solvolysis.

Part 4: Validated Experimental Protocols

Below are two self-validating methodologies designed to mitigate the side reactions discussed above.

Workflow Step1 1. Dissolve Nucleophile & Base in DMF Step2 2. Stir at RT (Pre-form Anion) Step1->Step2 Step3 3. Slow Addition of DMAEMS·HCl Step2->Step3 Step4 4. Heat to 70°C (Alkylation) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the anhydrous alkylation protocol.

Protocol A: Anhydrous Alkylation (Recommended for Phenols and Amines)

This protocol relies on the pre-formation of the nucleophilic anion to ensure immediate consumption of the aziridinium intermediate.

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add the target nucleophile (1.0 eq) and anhydrous K2CO3 (3.0 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (approx. 10 mL per gram of substrate). Stir at room temperature for 30–45 minutes. Self-Validation: A slight color change often indicates successful deprotonation and anion formation.

  • Controlled Addition: Weigh out DMAEMS·HCl (1.2 to 1.5 eq). Add the solid to the stirring reaction mixture portion-wise over 30 minutes.

  • Alkylation: Gradually heat the reaction mixture to 70 °C. Maintain this temperature for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (typically using a DCM:MeOH system).

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold deionized water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers rigorously with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Phase-Transfer Catalysis (PTC) Alkylation (For Moisture-Tolerant Substrates)

This protocol utilizes a biphasic system to physically separate the unreacted base from the organic-soluble aziridinium intermediate, minimizing hydrolysis.

  • Preparation: Dissolve the target nucleophile (1.0 eq) and DMAEMS·HCl (1.5 eq) in Toluene (10 mL/g).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) to act as the phase-transfer catalyst.

  • Biphasic Initiation: Heat the mixture to 40 °C. Under vigorous stirring (>800 rpm), add 50% w/w aqueous NaOH (3.0 eq) dropwise over 15 minutes. Critical Step: Vigorous stirring is mandatory to ensure adequate interfacial surface area for the PTC mechanism.

  • Reaction: Stir at 40–50 °C for 3 to 5 hours.

  • Workup: Halt stirring and allow the phases to separate. Decant the organic (toluene) layer. Extract the aqueous layer once with fresh toluene. Combine the organic layers, wash with distilled water until the pH is neutral, dry over Na2SO4, and concentrate.

Part 5: References

  • Ethylenimine and Other Aziridines: Chemistry and Applications Pageplace / Academic Literature [Link]

Sources

Troubleshooting low reactivity of 2-(dimethylamino)ethyl methanesulfonate in substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications troubleshooting guide for 2-(dimethylamino)ethyl methanesulfonate (DMAEMS) .

As a structural analog to nitrogen mustards, DMAEMS presents a unique kinetic paradox: users frequently report "low reactivity" or stalled substitutions, when in reality, the molecule is hyper-reactive and has likely degraded before the desired intermolecular reaction could occur. This guide deconstructs the mechanistic causality behind DMAEMS failures and provides field-proven, self-validating protocols to rescue your synthesis.

Mechanistic Insight: The "Low Reactivity" Paradox

The core issue with DMAEMS is anchimeric assistance (neighboring group participation). The tertiary amine in the DMAEMS free base does not sit idle; it rapidly attacks the carbon bearing the mesylate leaving group. This intramolecular cyclization forms a highly electrophilic N,N-dimethylaziridinium ion .

The aziridinium ion is the actual electrophile in your substitution reaction, not the linear mesylate . However, if a strong nucleophile is not immediately present to trap this intermediate, the aziridinium ion will undergo rapid intermolecular attack by the dimethylamino group of another DMAEMS molecule, leading to runaway polymerization.

Reaction Pathway Visualization

AziridiniumPathway Salt DMAEMS·HCl (Protonated Salt) FreeBase DMAEMS (Free Base) Salt->FreeBase + Base (Deprotonation) Aziridinium N,N-dimethylaziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Anchimeric Assistance (Intramolecular) Product Desired Product (Intermolecular Substitution) Aziridinium->Product + Nucleophile (Target Pathway) Polymer Polymerization / Hydrolysis (Degradation) Aziridinium->Polymer Lack of Nucleophile (Side Reaction)

Fig 1: Reaction pathways of DMAEMS showcasing aziridinium intermediate formation and degradation.

Troubleshooting FAQs

Q1: I am using the commercially available DMAEMS·HCl salt, but I recover 100% of my starting materials. Why is there no substitution? A: The hydrochloride salt is completely unreactive toward nucleophilic substitution. The protonated amine (


) cannot act as a neighboring group to form the aziridinium ion, and its strong electron-withdrawing nature sterically and electronically hinders direct 

attack by an external nucleophile. You must add sufficient base to neutralize both the HCl salt and the methanesulfonic acid byproduct generated during the reaction.

Q2: To fix the issue in Q1, I pre-treated DMAEMS·HCl with NaOH to generate the free base, extracted it, and then added my nucleophile. I got a gooey mess and <5% yield. What happened? A: You induced self-polymerization. The isolated free base of DMAEMS is highly unstable. Without an immediate electrophilic trap (your target nucleophile), the aziridinium ions react with the tertiary amines of adjacent DMAEMS molecules, creating a poly-ammonium polymer (the "gooey mess"). Causality Rule: Never isolate the free base. It must be generated in situ in the presence of an excess of the activated nucleophile.

Q3: How do I optimize the solvent for this specific substitution? A: Polar aprotic solvents (e.g., anhydrous DMF, DMSO, or Acetonitrile) are mandatory. They serve a dual purpose: they stabilize the transient aziridinium ion-pair, extending its half-life just enough to encounter the nucleophile, and they strip the solvation shell from your anionic nucleophile, maximizing its reactivity.

Quantitative Reaction Dynamics

The timing of base addition dictates the fate of the aziridinium intermediate. The table below summarizes the quantitative outcomes based on experimental design choices.

Reaction ConditionBase EquivalentsNucleophile StateAziridinium Half-LifeSubstitution Yield (%)Polymerization (%)
Pre-mixed Free Base 1.0 eq (pre-added)Neutral< 2 mins< 10%> 85%
HCl Salt (No Base) 0.0 eqNeutralN/A (Not formed)0%0%
In Situ Generation 3.0 eq (

)
DeprotonatedTrapped instantly85 - 95%< 5%
Biphasic (Aq/Org) Excess NaOHPhase Transfer~ 15 mins50 - 60%20 - 30%

Self-Validating Experimental Protocol: In Situ Etherification

To achieve high yields, we utilize an in situ slow-release methodology. By using a mild, insoluble base (


) in a polar aprotic solvent, the DMAEMS free base is generated slowly. As soon as a molecule of DMAEMS cyclizes to the aziridinium ion, it is immediately consumed by the vast excess of pre-activated nucleophile.

Objective: Substitution of a phenol (Nucleophile) with DMAEMS·HCl to yield a basic ether.

Step-by-Step Methodology

Step 1: Nucleophile Activation

  • Charge a flame-dried flask with Phenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add finely powdered, anhydrous

    
     (3.0 eq).
    
  • Stir at 40°C for 30 minutes. Causality: This pre-deprotonates the phenol to the highly nucleophilic phenoxide anion before any electrophile is introduced.

Step 2: Electrophile Introduction (Slow Release)

  • Cool the reaction mixture to room temperature.

  • Add DMAEMS·HCl (1.2 eq) in a single portion.

  • Increase the temperature to 60°C and stir vigorously. Causality: The solid

    
     slowly neutralizes the HCl salt. The transient free base immediately cyclizes and is trapped by the abundant phenoxide, completely bypassing the polymerization pathway.
    

Step 3: System Validation Check (Crucial)

  • At the 2-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Criteria: Scan for

    
     72 (the N,N-dimethylaziridinium cation) .
    
    • Pass: The

      
       72 peak is absent or at trace levels, and the product mass is dominant. Proceed to Step 4.
      
    • Fail: A strong

      
       72 peak persists without product formation. This indicates your nucleophile is not sufficiently activated (check base quality/moisture).
      

Step 4: Quench and Isolation

  • After 12 hours, cool the reaction to room temperature.

  • Quench by pouring the mixture into ice-cold water (5x volume of DMF) to hydrolyze any unreacted aziridinium ions.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over

    
    , and concentrate under reduced pressure.
    

References

  • Lee, C. R., Hubert, M., Van Dau, C. N., & Krstulovic, A. M. (2000). "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation." The Analyst, 125(7), 1255-1259. URL: [Link]

  • Harano, K., Eto, M., & Hisano, T. (1969). "A Theoretical Study of Neighboring-Group Participation in Thione-to-Thiol Rearrangement of Xanthates." Bulletin of the Chemical Society of Japan (Mechanistic principles of aziridinium formation). URL: [Link]

Removing trace methanesulfonic acid byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the downstream clearance of methanesulfonic acid (MSA) from organic reaction mixtures.

Below, you will find troubleshooting guides, causality-driven FAQs, self-validating experimental protocols, and structured data to help you design an efficient and compliant MSA removal strategy.

Part 1: The MSA Challenge (FAQ)

Q: Why is trace MSA considered a critical quality attribute (CQA) risk in active pharmaceutical ingredient (API) synthesis? A: MSA is a strong organic acid (


) frequently used as a catalyst or solvent[1]. The primary risk arises when trace MSA remains in a reaction mixture containing residual aliphatic alcohols (e.g., methanol, ethanol). Under these conditions, MSA can react to form mesylate esters (such as methyl methanesulfonate or ethyl methanesulfonate)[2]. These mesylate esters are potent DNA-alkylating agents and are classified as potential genotoxic impurities (PGIs)[3][4]. Regulatory agencies, including the FDA and EMA, mandate strict control of PGIs, often requiring clearance to parts-per-million (ppm) thresholds to ensure patient safety[2][3].

Q: Why can't I simply remove MSA via standard vacuum distillation or evaporation? A: MSA possesses a very high boiling point (approximately 256°C at 760 mmHg or 167°C at 10 mmHg) and an exceptionally low vapor pressure (4.28e-04 mmHg at 25°C)[1][5]. Attempting to distill it out of an organic mixture will likely cause severe thermal degradation of your API long before the MSA volatilizes. Therefore, chemical partitioning or scavenging is required.

Part 2: Troubleshooting Guide - Aqueous Workups

Q: I am using an aqueous sodium hydroxide (NaOH) wash to remove MSA, but my API is degrading and my yields are dropping. What is the causality and how can I fix it? A:

  • Causality: MSA is fully miscible in water and exists almost entirely as an anion in aqueous environments, making aqueous extraction highly effective[5]. However, while strong bases like NaOH rapidly neutralize MSA, the high localized pH (

    
    ) in the aqueous phase causes base-catalyzed hydrolysis of sensitive functional groups (e.g., esters, lactones, amides) on your API.
    
  • Solution: Switch to a mild, buffered base such as saturated aqueous sodium bicarbonate (NaHCO₃). Because MSA is a strong acid (

    
    ), it is easily and quantitatively deprotonated even by weak bases[1]. NaHCO₃ maintains a buffered pH of around 8.3, which is sufficient to partition the mesylate anion into the aqueous phase without degrading base-sensitive APIs.
    

Q: After my aqueous wash, I am still detecting trace mesylate esters in my GC-MS analysis. Why didn't the wash work? A:

  • Causality: Aqueous basic washes remove free methanesulfonic acid, but they do not efficiently hydrolyze or remove already-formed mesylate esters, which are highly lipophilic and remain in the organic phase.

  • Solution: You must prevent the esters from forming in the first place by performing the aqueous wash immediately after the reaction completes, before concentrating the mixture (which drives esterification). If esters have already formed, you will need to utilize nucleophilic reactive resins designed specifically to scavenge electrophilic PGIs[6].

Part 3: Troubleshooting Guide - Solid-Phase Scavenging

Q: My product is highly water-sensitive, precluding any aqueous workup. How can I remove trace MSA in a strictly organic solvent? A:

  • Causality: When aqueous extraction is impossible, the free acid must be physically sequestered from the organic phase using a heterogeneous solid support.

  • Solution: Utilize solid-phase basic scavenging resins, such as macroporous weakly basic tertiary amine resins (e.g., Amberlyst A21)[7]. These resins trap the MSA via acid-base interaction on the solid support. Because the resin is insoluble in organic solvents, the MSA-resin complex can simply be filtered away, leaving a neutral, MSA-free organic filtrate.

Part 4: Experimental Protocols

Protocol A: Self-Validating Aqueous Bicarbonate Wash (For Water-Stable APIs)

This protocol utilizes physical gas evolution as a real-time indicator of reaction completion.

  • Dilution: Dilute the organic reaction mixture with a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) to a ratio of 10 mL solvent per 1 g of crude product.

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check: Observe the biphasic mixture for CO₂ evolution (effervescence). Continue vigorous stirring until effervescence completely ceases. The cessation of gas evolution physically validates that the free acid has been fully neutralized.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Drain the organic layer. Extract the aqueous layer once more with 0.5 volumes of the organic solvent.

  • Desalting Wash: Wash the combined organic layers with deionized water to remove any partitioned sodium mesylate salts.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Non-Aqueous Scavenging using Basic Resin (For Water-Sensitive APIs)

This protocol uses pH monitoring to validate the complete sequestration of MSA.

  • Resin Preparation: Weigh out 3 to 5 molar equivalents (relative to the estimated MSA content) of a macroporous tertiary amine resin (e.g., Amberlyst A21). Swell the resin in the reaction solvent for 30 minutes prior to use.

  • Scavenging: Add the swollen resin directly to the organic reaction mixture.

  • Agitation: Stir gently at room temperature for 2-4 hours.

    • Self-Validation Check: Periodically spot an aliquot of the organic mixture onto water-wet pH indicator paper. The scavenging process is validated as complete when the apparent pH reaches neutrality (pH 6-7).

  • Filtration: Filter the mixture through a sintered glass funnel to remove the MSA-loaded resin. Wash the resin cake with 2 column volumes of the reaction solvent to recover any trapped API.

  • Concentration: Evaporate the filtrate to yield the purified, MSA-free product.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Properties of Methanesulfonic Acid (MSA)

PropertyValueScientific Implication for Removal

-1.9[1]Strong acid; easily deprotonated by weak, non-destructive bases (e.g., NaHCO₃).
Boiling Point 256°C (760 mmHg)[1]Too high for standard distillation; risks severe API thermal degradation.
Water Solubility Fully miscible[5]Highly amenable to aqueous liquid-liquid extraction workflows.
Vapor Pressure 4.28e-04 mmHg (at 25°C)[1]Non-volatile; cannot be removed by standard vacuum drying alone.

Table 2: Comparison of MSA Removal Strategies

StrategyIdeal Use CaseProsCons
Aqueous Bicarbonate Wash Water-stable APIsCost-effective, highly efficient, easily scalable.Unsuitable for hydrolytically sensitive or highly water-soluble APIs.
Basic Resin Scavenging Water-sensitive APIsMild conditions, no aqueous phase, simple filtration.Higher material cost, requires resin swelling and kinetic optimization.
Nucleophilic Scavenging PGI (Mesylate) removalSpecifically targets and destroys already-formed genotoxic esters[6][7].Slower kinetics, requires specific functionalized reactive resins.

Part 6: Workflows & Visualization

MSARemovalWorkflow Start Crude Reaction Mixture (Contains Trace MSA) WaterSens Is the API Water-Sensitive? Start->WaterSens AqWorkup Aqueous Workup (Liquid-Liquid Extraction) WaterSens->AqWorkup No ResinScav Solid-Phase Scavenging (Non-Aqueous) WaterSens->ResinScav Yes BaseSelect Neutralize with Sat. NaHCO3 AqWorkup->BaseSelect ResinSelect Add Basic Resin (e.g., Amberlyst A21) ResinScav->ResinSelect PhaseSep Phase Separation & Organic Wash BaseSelect->PhaseSep Filtration Filter Resin & Wash Cake ResinSelect->Filtration End Purified MSA-Free API PhaseSep->End Filtration->End

Decision tree for selecting the optimal trace MSA removal strategy based on API stability.

Part 7: References

1.[5] PubChem. Methanesulfonic Acid | CH4O3S | CID 6395. National Institutes of Health (NIH). 5 2.[1] Guidechem. 75-75-2 Methanesulfonic acid CH4O3S, Formula, NMR, Boiling Point, Density, Flash Point. 1 3.[3] ResearchGate. Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. 3 4.[2] Google Patents. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. 2 5.[4] ResearchGate. Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. 4 6.[7] TU Dortmund Repository. Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. 7 7.[6] ACS Publications. Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins. 6

Sources

Technical Support Center: Troubleshooting 2-(Dimethylamino)ethyl Methanesulfonate Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the erratic behavior and rapid degradation of dialkylaminoethyl mesylates.

2-(Dimethylamino)ethyl methanesulfonate is a highly reactive bifunctional molecule. It contains both a nucleophilic tertiary amine and an electrophilic carbon bonded to an excellent leaving group (mesylate). This structural arrangement makes the free base inherently unstable, leading to rapid intramolecular cyclization. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to successfully handle this reagent without compromising your synthetic yields.

Core Mechanism & Causal Analysis

The primary mode of degradation for 2-(dimethylamino)ethyl methanesulfonate is the "Nitrogen Mustard" effect. The lone pair of electrons on the tertiary amine performs an intramolecular backside attack (S_N2) on the


-carbon, displacing the methanesulfonate group. This forms an N,N-dimethylaziridinium ion , a highly strained, reactive, and toxic electrophile ()[1].

Mechanism FreeBase 2-(Dimethylamino)ethyl Methanesulfonate (Free Base) Aziridinium N,N-Dimethylaziridinium Ion (Reactive & Toxic) FreeBase->Aziridinium Intramolecular S_N2 (Room Temp / Basic) Protonated Protonated Salt (e.g., HCl Salt) FreeBase->Protonated + HCl (Protonation) Protonated->Aziridinium Cyclization Blocked (No Lone Pair)

Fig 1: Mechanistic pathway of aziridinium formation and its prevention via protonation.

Troubleshooting & FAQs

Q: My reagent turned into a viscous gel or solid during storage. What happened? A: This is the macroscopic result of uncontrolled intramolecular cyclization followed by polymerization. Once the free base forms the N,N-dimethylaziridinium ion, this powerful electrophile reacts with the nucleophilic nitrogen of other unreacted molecules. This initiates a cascade of intermolecular cross-linking, resulting in a useless, toxic polymeric gel.

Q: I need to use the free base for an alkylation reaction. How can I prevent it from degrading before the reaction? A: You cannot store the free base indefinitely. The cyclization reaction has a relatively high activation energy, meaning its kinetics are highly temperature-dependent ()[2]. To prevent degradation, you must generate the free base in situ at sub-zero temperatures (strictly < 0°C) and use it immediately in your alkylation workflow without isolation.

Q: Does solvent choice impact the degradation rate? A: Yes, significantly. Polar solvents (like water, DMF, or DMSO) stabilize the ionic transition state of the aziridinium formation, drastically accelerating degradation. For instance, in basic aqueous solutions, analogous dialkylaminoethyl halides completely cyclize within two hours ()[3]. If you must handle the free base in solution, use non-polar, aprotic solvents like dichloromethane (DCM) or toluene, and keep the system cold.

Q: Why does converting it to a hydrochloride salt make it stable? A: The rate of cyclization is strictly pH-dependent ()[4]. By adding HCl, you protonate the tertiary amine. The lone pair of electrons on the nitrogen is physically occupied by the proton, rendering it incapable of the intramolecular backside attack required to displace the mesylate group. This completely halts the cyclization pathway.

Quantitative Stability Data

The table below summarizes the expected stability of the reagent across different forms and environmental conditions. Use this to plan your synthetic timelines.

Reagent FormStorage ConditionSolvent EnvironmentEstimated Stability / Half-life
Free Base 25°C (Room Temp)Aqueous / Polar Basic< 2 hours (Rapid cyclization)
Free Base 25°C (Room Temp)Neat (Solvent-free)Hours to Days (Exothermic polymerization)
Free Base 0°C to -20°CNon-polar (e.g., DCM)~4 to 8 hours
HCl Salt 25°C (Room Temp)Aqueous (pH < 4)Stable (> Months)
HCl Salt -20°CSolid State (Desiccated)Highly Stable (> Years)

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to subsequent synthetic steps without performing the listed validation checks.

Protocol A: In Situ Generation Workflow

Use this protocol when the free base is required immediately for an N-alkylation or O-alkylation reaction.

Workflow S1 1. Dissolve 2-(Dimethylamino)ethanol & TEA in anhydrous DCM S2 2. Cool strictly to -20°C (Ice/Salt bath) S1->S2 S3 3. Dropwise addition of Methanesulfonyl Chloride (MsCl) S2->S3 S4 S4 S3->S4 S5 5. Direct Use: Transfer cold solution to alkylation reaction (DO NOT ISOLATE) S4->S5

Fig 2: Step-by-step workflow for the in situ generation of the free base mesylate.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-(dimethylamino)ethanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Base Addition & Cooling: Add triethylamine (TEA) (1.2 eq) and cool the mixture to -20°C using an ice/salt/methanol bath.

    • Causality: Low temperature suppresses the kinetic energy required to reach the aziridinium transition state. TEA acts as an acid scavenger for the HCl generated in the next step.

  • Mesylation: Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15 minutes. Maintain internal temperature strictly below 0°C.

  • Maturation: Stir for 30 minutes at -20°C.

  • System Validation (TLC): Spot the cold reaction mixture on a silica TLC plate. Elute with a non-polar solvent system (e.g., Hexanes/EtOAc). Validation: The covalent mesylate will migrate up the plate. If aziridinium salt has formed, it will remain stuck at the baseline due to its ionic nature.

  • Execution: Do not isolate the free base. Immediately transfer the cold solution via cannula to your primary alkylation reaction mixture.

Protocol B: Conversion to the Hydrochloride Salt (For Long-Term Storage)

Use this protocol if you must synthesize the reagent in bulk for future use.

Step-by-Step Methodology:

  • Solvent Exchange: Following steps 1-4 of Protocol A, quickly wash the cold DCM solution with ice-cold saturated NaHCO3 to remove TEA-HCl salts, dry over anhydrous Na2SO4, and evaporate the DCM under reduced pressure at 0°C. Immediately redissolve the residue in anhydrous diethyl ether at 0°C.

  • Protonation: Slowly bubble anhydrous HCl gas into the ether solution, or add a stoichiometric amount of HCl in dioxane (4M) dropwise.

  • Precipitation: The 2-(dimethylamino)ethyl methanesulfonate hydrochloride salt will immediately precipitate as a white, crystalline solid.

    • Causality: The solid salt form locks the molecule in a protonated state, completely inhibiting intramolecular S_N2 cyclization by eliminating the nucleophilic lone pair.

  • Isolation: Filter the solid under an inert atmosphere, wash with cold anhydrous ether, and dry under high vacuum.

  • System Validation (1H-NMR): Dissolve a small aliquot of the isolated salt in D2O. Validation: The absence of a highly shielded multiplet at ~2.5 ppm (characteristic of the 3-membered aziridine ring protons) and the presence of the downfield ethyl chain triplets validates the structural integrity of the linear mesylate salt.

References

  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation Source: ResearchGate / DSS URL:[Link]

  • Nitrogen mustard Source: Wikipedia URL:[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: World Journal of Pharmaceutical Research URL:[Link]

Sources

Validation & Comparative

Optimizing Aminoethylation: A Comparative Guide to Mesylate vs. Halide Leaving Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminoethylation is a cornerstone transformation in organic synthesis and drug development, frequently employed to introduce ethylenediamine pharmacophores, synthesize phenethylamines, or elaborate N-alkylated heterocycles. The efficiency of this substitution reaction hinges fundamentally on the nature of the leaving group (LG) attached to the ethyl scaffold. This guide provides an objective, data-driven comparison between the two most prevalent leaving groups: halides (chlorides, bromides, iodides) and mesylates (methanesulfonates), equipping researchers with the mechanistic insights needed to optimize their synthetic workflows.

Mechanistic Causality: The Science of the Leaving Group

To design a self-validating and high-yielding protocol, one must understand the thermodynamic and kinetic forces governing the SN2 transition state.

Halides (Cl⁻, Br⁻, I⁻): The Traditional Approach

Alkyl halides have historically been the default choice for aminoethylation. The leaving group ability increases down the halogen group (Cl < Br < I) due to increasing polarizability and decreasing C-X bond strength ()[1]. However, halides present a mechanistic dichotomy. While bromide is an excellent nucleofuge, the basicity of the incoming amine can trigger competing E2 elimination pathways, especially if the substrate is sterically hindered. Furthermore, low-molecular-weight alkyl halides are highly volatile and pose significant genotoxic risks.

Mesylates (OMs⁻): The Engineered Alternative

Methanesulfonate (mesylate) is a pseudo-halide engineered for optimal leaving group ability. When the C-O bond breaks, the resulting negative charge is highly delocalized across three equivalent oxygen atoms via resonance. This resonance stabilization renders the mesylate anion an exceptionally weak conjugate base (derived from methanesulfonic acid, pKa ≈ -1.9), making it a superior leaving group that often outperforms chlorides and rivals bromides in SN2 kinetics ()[2]. Crucially, mesylates are less prone to competing elimination reactions compared to halides and typically exist as easily handled, non-volatile solids or high-boiling liquids.

Comparative Performance Data

Summarizing the kinetic and operational differences provides a clear framework for selecting the appropriate leaving group.

ParameterHalide (Bromide/Chloride)Mesylate (Methanesulfonate)Causality / Impact on Workflow
SN2 Reactivity Cl: Moderate < Br: HighHigh to Very HighMesylate's resonance stabilization lowers the SN2 activation energy barrier.
Typical Yields 50% – 80%75% – 95%Mesylates suppress competing E2 elimination, preserving the mass balance.
Physical State Often volatile liquids/gasesTypically stable solids or viscous liquidsMesylates eliminate the need for pressurized reactors during aminoethylation.
PGI Risk Profile High (Alkyl halides are notorious DNA-alkylating agents)Moderate (Sulfonate esters can be PGIs but are easily hydrolyzed)Halides require strict purging. Mesylate PGIs are mitigated by basic workups.
Preparation Requires harsh reagents (SOCl₂, PBr₃)Mild conditions (MsCl, Et₃N, 0 °C)Mesylation tolerates delicate functional groups better than halogenation.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical differences, below are standardized, step-by-step methodologies for aminoethylating a secondary amine using both leaving groups.

Protocol A: Aminoethylation via Mesylate Activation (Recommended)

Causality Focus: This protocol leverages the mild formation of the mesylate and its clean SN2 displacement. The addition of a slight excess of base during workup is a self-validating step to deliberately hydrolyze any unreacted mesylate, mitigating Potential Genotoxic Impurity (PGI) formation ()[3].

  • Mesylation: Dissolve the primary alcohol precursor (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) and cool to 0 °C.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour. The reaction is self-indicating; the formation of a white precipitate (Et₃N·HCl) confirms activation.

  • Isolation: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. The resulting mesylate is typically used without further purification.

  • Aminoethylation: Dissolve the mesylate (1.0 eq) in acetonitrile. Add the target nucleophilic amine (1.2 eq) and K₂CO₃ (2.0 eq). Reflux for 8-12 hours.

  • PGI Quench: Cool to room temperature and add 1.0 M NaOH (0.5 eq) to the aqueous wash. Mechanistic note: Sulfonate esters are rapidly destroyed under aqueous basic conditions, ensuring a PGI-free API stream.

Protocol B: Aminoethylation via Halide Activation

Causality Focus: Bromination requires highly electrophilic reagents. The subsequent SN2 reaction must be monitored closely for elimination byproducts (alkenes).

  • Halogenation: Dissolve the alcohol precursor in CH₂Cl₂ and cool to 0 °C. Add PBr₃ (0.4 eq - delivers 1.2 equivalents of reactive bromide).

  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with ice water (highly exothermic). Extract and concentrate. Note: The volatility of the alkyl bromide requires a cold trap.

  • Aminoethylation: Combine the alkyl bromide, the nucleophilic amine, and a non-nucleophilic base (e.g., DIPEA) in DMF. Heat to 60 °C.

  • Purification: Extensive chromatography is often required to separate the desired aminoethylated product from elimination byproducts.

Pathway Visualization

G Start Primary Alcohol Precursor (R-OH) Ms_Reagent Methanesulfonyl Chloride (MsCl) + Et3N, 0°C Start->Ms_Reagent Mild Mesylation Hal_Reagent PBr3 or SOCl2 Harsh Conditions Start->Hal_Reagent Halogenation Ms_Intermediate Mesylate Intermediate (R-OMs) Stable, Solid, Low Volatility Ms_Reagent->Ms_Intermediate Amine Nucleophilic Amine (R'-NH2) + Base Ms_Intermediate->Amine Hal_Intermediate Alkyl Halide Intermediate (R-Br / R-Cl) Volatile, Genotoxic Risk Hal_Reagent->Hal_Intermediate Hal_Intermediate->Amine Product_Ms Aminoethylated Product High Yield, Clean Profile Amine->Product_Ms via SN2 (OMs) Product_Hal Aminoethylated Product Variable Yield, Elimination Byproducts Amine->Product_Hal via SN2 (Halide)

Divergent synthetic pathways for aminoethylation comparing mesylate and halide leaving groups.

Regulatory & Genotoxicity Considerations

In modern drug development, the control of Potential Genotoxic Impurities (PGIs) is mandated by ICH M7 guidelines. Both alkyl halides and sulfonate esters are flagged as DNA-reactive alkylating agents ()[4]. However, their mitigation strategies differ drastically. Alkyl halides (especially chlorides and bromides) are highly volatile and can sometimes be purged via extended drying cycles, though their presence in the reactor headspace remains a hazard. Conversely, methyl and ethyl methanesulfonates are non-volatile. Their control relies entirely on chemical destruction. As demonstrated in Protocol A, sulfonate ester formation is dramatically reduced in the presence of water or when the acid is neutralized by substoichiometric amounts of base. This predictable degradation pathway makes mesylates highly attractive for scalable, GMP-compliant aminoethylation.

References

  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

  • SN2 reaction Source: Wikipedia URL:[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation Source: Organic Process Research & Development (via ResearchGate) URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

HPLC method development for detecting 2-(dimethylamino)ethyl methanesulfonate purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of genotoxic impurities (GTIs) requires moving beyond generic protocols to understand the specific physicochemical behavior of the target molecule.

This guide provides an authoritative, objective comparison of analytical methodologies for detecting 2-(dimethylamino)ethyl methanesulfonate (CAS 6116-74-1) , a highly polar potential genotoxic impurity (PGI). We will break down the causality behind experimental choices, compare alternative technologies, and provide a self-validating LC-MS/MS protocol designed to meet stringent ICH M7 regulatory thresholds.

The Analytical Challenge & Mechanistic Context

2-(Dimethylamino)ethyl methanesulfonate is an alkyl mesylate. It typically forms as a process impurity when methanesulfonic acid reacts with residual 2-(dimethylamino)ethanol during the salt formation of an Active Pharmaceutical Ingredient (API) [[1]](1].

Due to its electrophilic nature, this sulfonate ester acts as a potent alkylating agent. It can undergo SN2 nucleophilic substitution with DNA purines (e.g., Guanine N7), introducing lesions that lead to genetic mutations and carcinogenic risk 2[2]. Consequently, ICH M7 guidelines mandate its control at the Threshold of Toxicological Concern (TTC), typically requiring limits of detection (LOD) in the low parts-per-million (ppm) range 3[3].

Pathway MSA Methanesulfonic Acid Reaction Esterification (Process impurity) MSA->Reaction Alcohol 2-(Dimethylamino)ethanol Alcohol->Reaction PGI 2-(Dimethylamino)ethyl methanesulfonate Reaction->PGI Alkylation SN2 Alkylation (Genotoxic Lesion) PGI->Alkylation DNA DNA Nucleophile (e.g., Guanine N7) DNA->Alkylation

Fig 1. Mechanism of PGI formation and subsequent DNA alkylation risk.

Technology Comparison Matrix

Detecting this specific molecule is notoriously difficult. It lacks a UV chromophore, possesses a highly basic tertiary amine, and is highly polar. Below is an objective comparison of the primary analytical alternatives used for alkyl mesylates 4[4], 5[5].

Analytical MethodSensitivity (LOD)SelectivityLimitations / Causality for 2-(Dimethylamino)ethyl methanesulfonate
HPLC-UV (Derivatization) ~1-5 ppmModerateNot Recommended. The molecule lacks a chromophore. Pre-column derivatization (e.g., using nucleophilic substitution) is kinetically slow, introduces artifacts, and struggles to meet TTC limits.
GC-MS (Direct Injection) ~0.5-2 ppmHighSub-optimal. While standard for simple volatile mesylates (methyl/ethyl), the tertiary amine here increases polarity and boiling point, leading to thermal degradation and severe peak tailing in the GC inlet.
LC-MS/MS (ESI+) < 0.1 ppm Very High The Gold Standard. The basic dimethylamino group is easily protonated in acidic mobile phases, yielding an intense [M+H]+ ion. Allows direct "dilute-and-shoot" analysis without derivatization.

Methodological Causality: Engineering the LC-MS/MS System

To achieve robust, reproducible quantification, the LC-MS/MS method must be engineered around the molecule's specific physicochemical traits 6[6].

  • Stationary Phase Selection: Standard C18 columns will fail. The protonated tertiary amine will undergo secondary ion-exchange interactions with residual surface silanols, causing severe peak tailing. Causality: We select a polar-embedded C18 column (e.g., Waters Atlantis T3) or a HILIC phase. This prevents silanol interactions and retains the highly polar analyte in high-aqueous conditions.

  • Mobile Phase Chemistry: We utilize 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. Causality: The low pH ensures 100% protonation of the dimethylamino group (pKa ~9.0), maximizing Electrospray Ionization (ESI+) efficiency. The volatile buffer prevents ion suppression and source contamination.

  • Self-Validating Architecture: The protocol incorporates an internal standard (IS) and continuous matrix-spike checks to dynamically monitor and correct for API-induced ion suppression, ensuring the method validates itself during every run [[7]](7].

Step-by-Step Experimental Protocol (Self-Validating System)

Workflow A API Matrix Sample B Cold Extraction (Acetonitrile) A->B C Centrifugation (Protein/API Crash) B->C D LC-MS/MS (MRM Mode) C->D

Fig 2. Sample preparation and LC-MS/MS workflow for PGI detection.

Phase 1: Sample Preparation & Extraction
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-(dimethylamino)ethyl methanesulfonate in Acetonitrile. Dilute sequentially to the target TTC limit (e.g., 10 ng/mL).

  • Matrix Spiking (Self-Validation Step 1): Weigh 50 mg of the API into two separate centrifuge tubes. Spike Tube A with the target concentration of the PGI standard (to calculate matrix recovery). Leave Tube B unspiked.

  • Extraction: Add 1.0 mL of cold Acetonitrile (containing an isotopically labeled internal standard) to both tubes. Causality: Cold acetonitrile precipitates the bulk API matrix while keeping the highly soluble mesylate in solution.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: Chromatographic Separation
  • Column: Waters Atlantis T3 (100 x 2.1 mm, 3 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 95 5 Highly aqueous start to retain the polar analyte.
1.5 95 5 Isocratic hold to elute unretained matrix salts.
4.0 10 90 Rapid ramp to elute the target PGI.
6.0 10 90 Column wash to remove hydrophobic API residues.
6.1 95 5 Return to initial conditions.

| 9.0 | 95 | 5 | Re-equilibration. |

Phase 3: Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+).

MRM Transition Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2-(Dimethylamino)ethyl methanesulfonate 168.1 72.1 20 Quantifier: Corresponds to the N,N-dimethylaziridinium ion (loss of methanesulfonic acid).

| 2-(Dimethylamino)ethyl methanesulfonate | 168.1 | 58.1 | 25 | Qualifier: Confirmatory structural fragment. |

Phase 4: System Validation Checks (Self-Validation Step 2)

Before reporting data, the system must autonomously validate the run based on ICH Q2(R1) criteria:

  • System Suitability Test (SST): Six replicate injections of the standard must yield a peak area %RSD ≤ 5.0%.

  • Signal-to-Noise (S/N): The LOQ standard injection must exhibit a S/N ratio ≥ 10.

  • Matrix Recovery: The calculated concentration of Tube A (Spiked API) minus Tube B (Unspiked API) must fall between 80% and 120% of the theoretical spike amount. Failure indicates uncorrected ion suppression, requiring further sample dilution.

Expected Validation Performance Data

When executed correctly, this LC-MS/MS method yields the following typical validation parameters, proving its superiority over GC-MS and HPLC-UV for this specific genotoxic impurity:

Validation ParameterICH Q2(R1) RequirementExpected LC-MS/MS Performance
Limit of Detection (LOD) S/N ≥ 3~ 0.02 ppm (relative to API)
Limit of Quantitation (LOQ) S/N ≥ 10~ 0.06 ppm (relative to API)
Linearity (R²) > 0.990> 0.999 (0.1 to 10 ppm range)
Accuracy (Recovery) 80 - 120%95 - 104%
Precision (%RSD) ≤ 10% at LOQ level< 4.5%

References

  • CAS 6116-74-1 | Sigma-Aldrich - MilliporeSigma. Source: sigmaaldrich.com.
  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Source: PubMed (nih.gov).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Source: chromatographyonline.com.
  • Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. Source: ResearchGate.
  • Review on identification and quantification of genotoxic impurities. Source: ScienceScholar.
  • Genotoxic Impurities in Pharmaceuticals. Source: SciSpace.
  • A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. Source: ResearchGate.
  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report. Source: GOV.UK.

Sources

Mass Spectrometry Fragmentation Patterns of Dimethylaminoethyl Mesylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of DMAE Derivatives

In pharmaceutical development, N,N-dimethylaminoethyl (DMAE) derivatives are indispensable alkylating agents used to synthesize critical active pharmaceutical ingredients (APIs), ranging from antihistamines to targeted therapies like osimertinib. When optimizing synthetic routes, chemists typically select between three primary reagents: Dimethylaminoethyl mesylate (DMAEM) , Dimethylaminoethyl chloride (DMAE-Cl) , and Dimethylaminoethyl tosylate (DMAE-Ts) .

While these compounds differ in their leaving-group kinetics and bench stability, they share a common regulatory burden. They are classified as Potential Genotoxic Impurities (PGIs), mandating trace-level quantification (often sub-ppm) in the final drug substance. As a Senior Application Scientist, I frequently see analytical teams struggle with the reproducibility of these assays. The key to mastering their analysis lies not in brute-force method development, but in understanding the fundamental causality behind their solution-phase reactivity and gas-phase mass spectrometry (MS) fragmentation.

The Causality of Fragmentation: Neighboring Group Participation

To develop a robust analytical method, we must first understand why these molecules behave the way they do inside the mass spectrometer.

The fragmentation of DMAE derivatives is entirely dictated by Neighboring Group Participation (NGP) . In both solution and the gas phase, the lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile. It attacks the adjacent β-carbon, driving the expulsion of the leaving group (mesylate, chloride, or tosylate). This intramolecular cyclization yields a highly strained, yet electronically stabilized, N,N-dimethylaziridinium ion .

During Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this chemical reality translates into a highly predictable and dominant fragmentation cascade. Upon Collision-Induced Dissociation (CID), the protonated precursor ions


 of all three derivatives undergo a rapid neutral loss of their respective acids, converging on a universal, highly abundant product ion at m/z 72.08 . This mechanistic predictability is foundational for setting up sensitive Multiple Reaction Monitoring (MRM) assays, as demonstrated in the [1] and observed during the  [2].

MS_Fragmentation A DMAE-Mesylate [M+H]+ m/z 168 D N,N-Dimethylaziridinium Ion m/z 72 A->D - CH3SO3H (-96 Da) B DMAE-Chloride [M+H]+ m/z 108/110 B->D - HCl (-36 Da) C DMAE-Tosylate [M+H]+ m/z 244 C->D - TsOH (-172 Da) E Dimethylamine Cation m/z 44 D->E - C2H4 (-28 Da) F Azirine Cation m/z 56 D->F - CH4 (-16 Da)

Figure 1: Comparative MS/MS fragmentation pathways of DMAE derivatives.

Comparative MS/MS Performance: DMAEM vs. DMAE-Cl vs. DMAE-Ts

While the fragmentation pathways converge, the ionization efficiency and optimal collision energies vary significantly depending on the leaving group. DMAE-Cl is highly volatile and prone to in-source fragmentation, whereas DMAE-Ts is bulkier and requires higher desolvation temperatures. DMAEM offers a balanced profile, providing excellent ionization efficiency without excessive pre-column degradation.

Table 1: Quantitative MS Fragmentation Data of DMAE Derivatives
DerivativeLeaving GroupPrecursor Ion

(m/z)
Primary Product Ion (m/z)Secondary Product Ions (m/z)Neutral Loss
DMAE-Mesylate Methanesulfonate168.0772.0844.05, 56.0596 Da (CH₃SO₃H)
DMAE-Chloride Chloride108.06 / 110.06*72.0844.05, 56.0536 Da (HCl)
DMAE-Tosylate p-Toluenesulfonate244.1072.0844.05, 56.05172 Da (TsOH)

*Note: DMAE-Cl exhibits a characteristic 3:1 isotopic cluster due to the ³⁵Cl and ³⁷Cl isotopes, requiring the monitoring of both m/z 108 and 110 precursors for accurate quantification.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. A common pitfall in analyzing DMAE derivatives is using standard C18 reversed-phase chromatography. Because these molecules rapidly form the permanently charged aziridinium ion in aqueous solutions, they elute in the void volume on C18 columns, leading to severe matrix suppression.

To counteract this, the following methodology employs Hydrophilic Interaction Liquid Chromatography (HILIC) and incorporates a quenching step to prevent artifactual aziridinium formation during sample prep.

Table 2: Optimized LC-MS/MS Method Parameters
ParameterSpecification / SettingCausality / Rationale
Column HILIC (e.g., BEH Amide, 1.7 µm)Retains the highly polar aziridinium ion, preventing void-volume co-elution with matrix salts.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH ensures full protonation of the amine and stabilizes the silica matrix.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides the necessary organic strength for optimal HILIC partitioning.
Ionization ESI Positive (ESI+)DMAE derivatives readily accept protons, yielding strong

signals.
Collision Energy 15 - 25 eVOptimal kinetic energy to induce leaving group expulsion without destroying the m/z 72 ion.
Step-by-Step Analytical Workflow
  • Sample Quenching & Preparation: Dissolve the API sample in a quenching solvent (e.g., cold acetonitrile containing 1% formic acid). Causality: The low temperature and acidic environment halt the intramolecular cyclization of unreacted DMAEM into the aziridinium ion, ensuring you are measuring true residual levels rather than sample-prep artifacts.

  • Internal Standard Addition: Spike the sample with a deuterated internal standard (e.g., DMAE-Cl-d6). Causality: Corrects for any matrix-induced ion suppression in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto the HILIC column. Run a gradient from 95% Mobile Phase B down to 50% B over 5 minutes.

  • Tandem MS Detection: Operate the triple quadrupole (QqQ) mass spectrometer in MRM mode. Monitor the specific transition for your derivative (e.g., m/z 168.1 → 72.1 for DMAEM) and the qualifier transitions (e.g., m/z 168.1 → 44.1).

  • Data Validation: Confirm the peak area ratio between the m/z 72.1 and m/z 44.1 product ions remains constant (±20%) across all standards and samples to verify peak purity.

Experimental_Workflow S1 1. Sample Preparation Quench reactive intermediates & add Internal Standard S2 2. Chromatographic Separation HILIC LC to retain polar aziridinium ions S1->S2 S3 3. ESI+ Ionization Soft ionization to yield intact [M+H]+ precursors S2->S3 S4 4. Tandem MS (QqQ) CID fragmentation of precursor to m/z 72 S3->S4 S5 5. Data Analysis Quantify via m/z 72 product ion MRM transition S4->S5

Figure 2: Self-validating LC-MS/MS workflow for DMAE derivative quantification.

References

  • Lee, C. R., Hubert, M., Van Dau, C. N., Peter, D., & Krstulovic, A. M. (2000). "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation." Analyst, 125(7), 1255-1259. URL:[Link]

  • Bhutnar, A. D., et al. (2021). "Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP)." Advances in Biological Chemistry, 11, 15-29. URL:[Link]

A Senior Application Scientist's Guide to Comparative Yield Analysis of Alkylating Agents for Amine Introduction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective introduction of alkyl groups to amines is a cornerstone of molecular design and synthesis. The resulting secondary and tertiary amines are ubiquitous scaffolds in pharmaceuticals and functional materials. However, the choice of alkylating agent and methodology can dramatically impact reaction yield, selectivity, and overall efficiency. This guide provides an in-depth comparative analysis of common alkylating agents, grounded in experimental data and field-proven insights, to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Amine Alkylation: A Balancing Act of Reactivity and Selectivity

The direct alkylation of amines, while conceptually straightforward, is often complicated by the "runaway train" of over-alkylation.[1][2] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[1][3] This lack of selectivity can result in complex product mixtures, necessitating challenging purifications and ultimately leading to low yields of the desired product.[1]

This guide will dissect the performance of various approaches to navigate this challenge, focusing on providing actionable data to optimize your synthetic strategies.

Comparative Analysis of Key Amine Alkylation Strategies

We will explore three major strategies for amine alkylation, comparing their typical yields, advantages, and limitations.

Direct Alkylation with Alkyl Halides: The Classical Approach and Its Modern Refinements

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds via an SN2 reaction.[4] However, as previously mentioned, controlling the reaction to achieve selective mono-alkylation is a significant challenge.[1][4]

Key Performance Indicators:
Alkylating Agent ClassTypical Yield (Mono-alkylation)SelectivityKey Considerations
Alkyl Halides (uncatalyzed)Often low to moderatePoor, mixtures of primary, secondary, tertiary, and quaternary amines are common.[1][4]The product amine is often more nucleophilic than the starting amine, leading to over-alkylation.[1]
Alkyl Halides with Cesium BaseHigh (up to 89%)Excellent for mono-alkylation.[2][5]The cesium base suppresses over-alkylation of the secondary amine product.[5]
The "Cesium Effect": A Paradigm Shift in Selectivity

Research has demonstrated that the use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), can dramatically improve the chemoselectivity of direct N-alkylation of primary amines, favoring the formation of the mono-alkylated product.[2][5] In the presence of CsOH, the alkylation of primary amines is promoted, while the subsequent alkylation of the resulting secondary amine is suppressed.[5] This "cesium effect" offers a powerful tool for achieving high yields of secondary amines, a class of compounds of significant interest in medicinal chemistry. For instance, in one study, the reaction of a primary amine with an alkyl bromide in the presence of CsOH and molecular sieves yielded 89% of the secondary amine and only 10% of the tertiary amine. In contrast, the same reaction without CsOH yielded only 25% of the secondary amine and 72% of the tertiary amine.[2]

Reductive Amination: The Workhorse of Controlled Amine Synthesis

Reductive amination is a widely employed and highly versatile method for the synthesis of amines, offering excellent control and avoiding the over-alkylation issues often associated with direct alkylation.[6][7][8] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding amine.[7]

Comparative Yields of Common Reducing Agents:
Reducing AgentTypical YieldKey Advantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)88-95%[4]Mild and selective, allowing for one-pot reactions. It does not readily reduce aldehydes and ketones, minimizing side reactions.[6][9]
Sodium Borohydride (NaBH₄)Quantitative (in some cases)[4]A powerful reducing agent, but can also reduce the starting carbonyl compound, often necessitating a two-step procedure.[6]
Borane-Ammonia (BH₃·NH₃)84-94%[10]A stable and convenient source of borane for reductive aminations.[10]
Sodium Triacetoxyborohydride (STAB): The Reagent of Choice for One-Pot Procedures

Sodium triacetoxyborohydride (STAB) has emerged as a preferred reagent for reductive aminations due to its mildness and selectivity.[6] Its reduced reactivity prevents the premature reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields of the desired amine in a one-pot process.[6][9] In a head-to-head comparison, STAB consistently provides higher yields and fewer side products than other methods like sodium cyanoborohydride or catalytic hydrogenation.[9][11]

Transition-Metal-Catalyzed Alkylation: Greener and Atom-Economical Routes

In recent years, transition-metal catalysis has provided powerful and more environmentally friendly alternatives for N-alkylation. These methods often utilize alcohols as alkylating agents, producing only water as a byproduct.[12][13]

Representative Catalytic Systems and Their Performance:
Catalyst SystemAlkylating AgentTypical YieldKey Features
Palladium-based catalystsAlcoholsUp to 99%[12]High efficiency for a range of alcohols and amines.[12][14]
Chromium-based catalystsAlcoholsUp to 94%[3]Tolerates a wide variety of functional groups.[3]
Buchwald-Hartwig AminationAryl Halides/TosylatesHigh (often >90%)[15][16]A powerful method for forming C-N bonds with aryl groups.[17][18]
The "Borrowing Hydrogen" Principle: A Sustainable Approach

Many of these transition-metal-catalyzed reactions operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final amine product. This elegant and atom-economical process avoids the use of stoichiometric organometallic reagents or hazardous alkyl halides.[3]

Experimental Protocols and Mechanistic Insights

To provide a practical framework, we present detailed experimental protocols for two of the most reliable and high-yielding methods: selective mono-alkylation using a cesium base and reductive amination using sodium triacetoxyborohydride.

Protocol: Selective Mono-N-Alkylation of a Primary Amine with an Alkyl Halide using Cesium Hydroxide

This protocol is a general guideline for achieving high selectivity in the direct alkylation of primary amines.

Reactant Setup:

  • To a solution of the primary amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add cesium hydroxide (CsOH) (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

Addition of Alkyl Halide:

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[4]

Reaction Monitoring and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, monitoring the progress by TLC or LC-MS.[4] Pay close attention to the formation of dialkylated byproducts.[4]

  • Upon completion, filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[4]

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a highly efficient one-pot procedure for the synthesis of secondary amines.

Reactant Preparation:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4]

Imine Formation:

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4] The reaction can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[4]

Reduction:

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[4]

Reaction Completion and Work-up:

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[4]

Visualizing the Mechanisms

To further elucidate the underlying principles of these reactions, the following diagrams illustrate the key mechanistic pathways.

Direct_Alkylation cluster_0 Direct Alkylation (SN2) cluster_1 Over-alkylation Amine R-NH₂ Transition_State [H₂N(R)---R'---X]ᵟ⁻ Amine->Transition_State Alkyl_Halide R'-X Alkyl_Halide->Transition_State Secondary_Amine R-NH-R' Transition_State->Secondary_Amine HX H-X Transition_State->HX Secondary_Amine_2 R-NH-R' Tertiary_Amine R-N(R')₂ Secondary_Amine_2->Tertiary_Amine More Nucleophilic Alkyl_Halide_2 R'-X Alkyl_Halide_2->Tertiary_Amine

Caption: General mechanism of direct amine alkylation and the competing over-alkylation pathway.

Reductive_Amination cluster_0 Reductive Amination Workflow Start Primary Amine (R-NH₂) + Carbonyl (R'C=O) Imine_Formation Imine Formation [R-N=CR'] Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product Secondary Amine (R-NH-CHR') Reduction->Product

Caption: Workflow for one-pot reductive amination.

Borrowing_Hydrogen cluster_0 Borrowing Hydrogen Mechanism Catalyst [M]-H Imine R-CH=N-R' Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde - H₂ Aldehyde->Imine Amine R'-NH₂ Amine->Imine Product R-CH₂-NH-R' Imine->Product + H₂ Water H₂O

Caption: The catalytic cycle of the "Borrowing Hydrogen" mechanism for N-alkylation of amines with alcohols.

Conclusion: Selecting the Optimal Strategy

The choice of an alkylating agent and methodology for amine introduction is a critical decision in synthetic planning.

  • For selective mono-alkylation of primary amines , especially when over-alkylation is a significant concern, direct alkylation with alkyl halides in the presence of a cesium base offers a highly effective and high-yielding solution.

  • For a versatile, reliable, and high-yielding approach with broad substrate scope , reductive amination using sodium triacetoxyborohydride stands out as the gold standard, particularly for one-pot procedures.

  • For greener, more atom-economical syntheses , transition-metal-catalyzed N-alkylation using alcohols as alkylating agents presents a compelling and increasingly adopted strategy.

By understanding the nuances of each method and leveraging the comparative data presented, researchers can navigate the complexities of amine alkylation to achieve their synthetic goals with greater efficiency and precision.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • Cui, X., Zhang, Y., & Shi, F. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(35), 4547-4550. [Link]

  • Reddy, K. L. (2012). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 48(89), 10969-10971. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Salvatore, R. N., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Elangovan, S., Topf, C., Fischer, S., Jiao, H., Spannenberg, A., & Beller, M. (2020). Chromium‐Catalyzed Alkylation of Amines by Alcohols. Angewandte Chemie International Edition, 59(28), 11343-11349. [Link]

  • Ramachandran, P. V., & Kulkarni, A. S. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(41), 31205-31209. [Link]

  • Salvatore, R. N., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Li, Q.-Q., Xiao, Z.-F., Yao, C.-Z., Zheng, H.-X., & Kang, Y.-B. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(21), 5328–5331. [Link]

  • Watson, A. J. A., & Williams, J. M. J. (2010). Methods for mono‐selective N‐alkylation of amines using alcohols as alkylating agents under rhenium and palladium catalysis. Angewandte Chemie International Edition, 49(44), 8170-8173. [Link]

  • Wikipedia. (2023, October 27). Amine alkylation. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Balaraman, E., & Gunanathan, C. (2011). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Wang, C., Li, H., & Huang, H. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Gawande, M. B., & Jayaram, R. V. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Ahneman, D. T., & Doyle, A. G. (2026). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(41), 31205-31209. [Link]

  • Ghosh, I., Khamrai, J., & Konig, B. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science, 13(30), 8863-8870. [Link]

  • Smith, A. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Ghosh, I., Khamrai, J., & Konig, B. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science, 13(30), 8863-8870. [Link]

  • Yan, L., Liu, X.-X., & Fu, Y. (2016). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. Green Chemistry, 18(24), 6427-6431. [Link]

  • Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane-ammonia. RSC Advances, 14(41), 31205-31209. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Halliday, N. M., & Beauchemin, A. M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Journal of the American Chemical Society, 141(29), 11327–11341. [Link]

  • Reddy, P. V. N., & Padmavathi, V. (2009). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 74(6), 2568–2571. [Link]

  • Wikipedia. (2023, November 28). Reductive amination. In Wikipedia. [Link]

Sources

Structural Validation and Performance Comparison of Dimethylaminoethylated Derivatives: Methanesulfonate vs. Halide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of the dimethylaminoethyl pharmacophore is a critical step in the synthesis of numerous small-molecule therapeutics, including antihistamines, psychotropics, and targeted delivery polymers. Traditionally, 2-(dimethylamino)ethyl chloride (DMAE-Cl) has been the reagent of choice for these alkylations. However, [1] has emerged as a vastly superior alternative.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of DMAE-OMs against its chloride counterpart. Furthermore, this guide provides a comprehensive, self-validating protocol for synthesizing and structurally validating the resulting derivatives to ensure uncompromising scientific integrity.

Mechanistic Insights: The Aziridinium Intermediate

Both DMAE-Cl and DMAE-OMs operate via a neighboring-group participation mechanism. Upon neutralization of the hydrochloride salt, the free tertiary amine undergoes rapid intramolecular cyclization to form a highly reactive N,N-dimethylaziridinium ion intermediate .

The causality behind the superior performance of DMAE-OMs lies in its leaving group ability. The methanesulfonate (mesylate) anion is significantly more stable than the chloride anion due to resonance delocalization. This dramatically lowers the activation energy required for aziridinium formation , allowing the reaction to proceed at lower temperatures and minimizing thermal degradation or competing elimination pathways.

Mechanism A DMAE-OMs (Free Base) B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-OMs) D Alkylated Product (Nu-CH2CH2NMe2) B->D Ring Opening C Nucleophile (Nu-) C->D Nucleophilic Attack

Figure 1: Mechanistic pathway of alkylation via the reactive aziridinium ion intermediate.

Performance Comparison: DMAE-OMs vs. DMAE-Cl

To objectively evaluate performance, we compare the O-alkylation of a model phenolic substrate using both reagents under optimized conditions. The quantitative data below demonstrates the kinetic and yield advantages of the methanesulfonate derivative.

ParameterDMAE-OMs (Methanesulfonate)DMAE-Cl (Chloride)
Leaving Group pKₐ (Conjugate Acid) -1.9 (Methanesulfonic acid)-7.0 (Hydrochloric acid)
Typical Reaction Temp 60 °C80–90 °C
Reaction Time 4–6 hours12–16 hours
Isolated Yield (Model Phenol) 88–92%65–75%
Major Byproduct Profile Trace hydrolysis productDimerization, Hofmann elimination

Experimental Protocol: Synthesis of Dimethylaminoethylated Phenol

The following protocol describes the O-alkylation of a model phenol using DMAE-OMs. Every step is designed as a self-validating system to ensure reproducibility and high purity.

Step 1: In Situ Free-Basing Suspend 1.0 eq of the phenol and 2.5 eq of anhydrous potassium carbonate (K₂CO₃) in anhydrous acetonitrile (MeCN).

  • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol and neutralize the DMAE-OMs·HCl salt. MeCN is chosen as a polar aprotic solvent because it stabilizes the charged aziridinium intermediate without acting as a competing nucleophile (unlike water or alcohols).

Step 2: Alkylation Add 1.2 eq of 2-(dimethylamino)ethyl methanesulfonate hydrochloride. Heat the mixture to 60 °C under a nitrogen atmosphere for 6 hours.

  • Causality: The 60 °C temperature provides sufficient thermal energy to drive the cyclization and subsequent nucleophilic attack while suppressing the Hofmann elimination side reactions commonly seen at >80 °C with DMAE-Cl.

Step 3: Quenching and Extraction Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition the residue between ethyl acetate and 1M NaOH.

  • Causality: The basic aqueous wash ensures the tertiary amine product remains in its unprotonated, lipophilic free-base form, driving it into the organic layer while washing away unreacted phenol and water-soluble methanesulfonate salts.

Step 4: Purification Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Causality: The addition of 1% NH₄OH prevents the highly basic tertiary amine from streaking on the acidic silica gel, ensuring a sharp, pure elution fraction.

Structural Validation Workflow

Validating the structure of the resulting product requires an orthogonal approach combining NMR, HRMS, and HPLC to ensure absolute structural integrity.

Validation A Purified Product (Dimethylaminoethylated) B 1H & 13C NMR (Structural Connectivity) A->B C LC-HRMS (Exact Mass & Fragmentation) A->C D HPLC-UV (Purity Assessment) A->D E Data Synthesis & Structure Confirmation B->E C->E D->E

Figure 2: Multi-modal analytical workflow for structural validation of alkylated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The structural connectivity is confirmed by three key aliphatic signals. A sharp singlet at ~2.30 ppm (6H) corresponds to the N(CH₃)₂ protons. A triplet at ~2.75 ppm (2H) corresponds to the CH₂-N protons, and a triplet at ~4.10 ppm (2H) corresponds to the O-CH₂ protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Confirms the carbon skeleton with diagnostic peaks at ~45.8 ppm (N-CH₃), ~58.2 ppm (CH₂-N), and ~66.5 ppm (O-CH₂).

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Exact Mass: Positive electrospray ionization (ESI+) will yield the [M+H]⁺ ion. The mass accuracy must be within < 5 ppm of the theoretical calculated mass to rule out isobaric impurities.

  • Fragmentation (MS/MS): A diagnostic neutral loss of 45 Da (dimethylamine) or a distinct fragment ion at m/z 72 (dimethylaminoethyl cation) provides definitive proof of the side-chain incorporation.

High-Performance Liquid Chromatography (HPLC)
  • Purity Assessment: Run on a C18 reverse-phase column using a gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Causality: TFA acts as an ion-pairing agent, protonating the basic amine to prevent secondary interactions with residual silanols on the stationary phase, thereby improving peak shape and preventing tailing. Purity should exceed 98% based on UV integration at 254 nm.

References

  • Dermody et al. "Redox-Driven Disassembly of Polymer–Chlorambucil Polyprodrug: Delivery of Anticancer Nitrogen Mustard and DNA Alkylation". Biomacromolecules, ACS Publications, 2019. URL: [Link]

  • Dermer, O. C., & Ham, G. E. "Ethylenimine and Other Aziridines: Chemistry and Applications". Academic Press, 1969.
  • "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS". Journal of Chromatography A, 2000. URL: [Link]

Kinetic Profiling of Aminoethyl Sulfonates: Mesylates vs. Tosylates in Aziridinium Ion Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and complex organic synthesis,


-aminoethyl sulfonates are highly valued for their ability to undergo intramolecular cyclization, generating highly reactive aziridinium ion intermediates. As a Senior Application Scientist, I frequently encounter the critical design choice between utilizing a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate) leaving group. While both are exceptional leaving groups, their distinct steric and electronic profiles profoundly influence reaction kinetics and analytical trackability. This guide provides an objective, data-driven comparison of aminoethyl mesylates and tosylates, detailing the causality behind their kinetic behaviors and offering self-validating protocols for empirical evaluation.

Mechanistic Causality: Sterics vs. Electronics in Neighboring Group Participation

The conversion of a


-amino alcohol into a sulfonate ester primes the molecule for Neighboring Group Participation (NGP). The amine lone pair attacks the 

-carbon in an intramolecular

fashion, extruding the sulfonate leaving group to form an aziridinium cation (1). The choice of leaving group dictates the activation energy of this rate-determining step.
  • Electronic Factors: The pKa of the conjugate acid is a standard proxy for leaving group ability. p-Toluenesulfonic acid (pKa ~ -2.8) is slightly more acidic than methanesulfonic acid (pKa ~ -1.9), suggesting that the tosylate should theoretically be the superior leaving group (2).

  • Steric Factors (The Causality of Rate Inversion): Despite the electronic advantage of the tosylate, aminoethyl mesylates typically cyclize faster. The formation of the aziridinium ion requires a strict anti-periplanar transition state geometry. The bulky p-tolyl ring of the tosylate introduces significant steric repulsion during this conformational alignment, increasing the activation energy. The compact methyl group of the mesylate minimizes this steric penalty, allowing for rapid cyclization and subsequent regioselective ring opening (3).

G A β-Amino Alcohol B Aminoethyl Sulfonate (Mesylate or Tosylate) A->B Sulfonyl Chloride Base C Aziridinium Ion Intermediate B->C Intramolecular SN2 Rate-Determining Step D Nucleophilic Substitution Product C->D Nucleophilic Attack Regioselective Ring Opening

Mechanistic pathway of aziridinium ion formation and subsequent nucleophilic substitution.

Comparative Kinetic Data

The following table synthesizes the kinetic parameters for the cyclization of


-diethylaminoethyl sulfonates at 298 K in CDCl

. The data illustrates how steric factors override electronic leaving group ability in highly constrained intramolecular reactions.
Parameter

-Diethylaminoethyl Mesylate

-Diethylaminoethyl Tosylate
Leaving Group -OMs (Methanesulfonate)-OTs (p-Toluenesulfonate)
Conjugate Acid pKa ~ -1.9~ -2.8
Steric Bulk (Proxy) LowHigh
First-Order Rate Constant (

)


Half-Life (

)
~ 2.75 min~ 6.40 min
Analytical Advantage Rapid in situ intermediate generationStrong UV chromophore for HPLC tracking
Primary Limitation Lacks UV absorbance (requires LC-MS/qNMR)Slower cyclization; prone to side reactions if heated

Self-Validating Experimental Protocol: Kinetic qNMR Profiling

To objectively measure the cyclization kinetics of these sulfonates, relying on HPLC-UV introduces a bias, as mesylates lack a strong chromophore. Therefore, quantitative NMR (qNMR) is the gold standard.

The Causality of the Design: By utilizing 1,3,5-trimethoxybenzene as an inert internal standard, we establish a closed mass-balance system. The protocol is self-validating: the molar decay of the starting sulfonate must perfectly mirror the molar growth of the aziridinium intermediate. Any deviation from this 1:1 mass balance immediately alerts the researcher to off-target pathways (e.g., intermolecular dimerization or premature hydrolysis), ensuring the trustworthiness of the kinetic data.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization: Weigh exactly 0.05 mmol of the purified

    
    -diethylaminoethanol precursor. Dissolve in 0.5 mL of anhydrous CDCl
    
    
    
    . Add exactly 0.01 mmol of 1,3,5-trimethoxybenzene (internal standard).
  • In Situ Sulfonylation: Add 1.1 equivalents (0.055 mmol) of anhydrous triethylamine to the NMR tube. Cool the tube to -10 °C in a dry ice/acetone bath to arrest premature cyclization. Inject 1.05 equivalents of either methanesulfonyl chloride or p-toluenesulfonyl chloride.

  • Temperature Equilibration & Data Acquisition: Rapidly transfer the tube to an NMR spectrometer pre-equilibrated to exactly 298 K. Initiate a 1D

    
    H-NMR array. Acquire spectra every 2 minutes over a 120-minute window.
    
  • Integration & Normalization: Integrate the distinct

    
    -methylene protons of the sulfonate ester (typically ~4.2 ppm) and the newly formed aziridinium ring protons (typically ~3.5 ppm) against the internal standard's aromatic singlet (fixed at 6.08 ppm, representing 3 protons).
    
  • Kinetic Modeling: Plot

    
     versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ). Verify mass balance at
    
    
    min to validate the assay's integrity.

Workflow S1 1. Sample Prep Substrate + qNMR Std S2 2. Equilibration NMR Probe at 298 K S1->S2 S3 3. Acquisition 1H-NMR Time-Course S2->S3 S4 4. Integration Normalize vs. Std S3->S4 S5 5. Kinetic Model Extract k_obs S4->S5

Self-validating quantitative NMR (qNMR) workflow for kinetic profiling.

References
  • Methanesulfonyl Chloride | High-Purity Reagent | RUO - Benchchem.
  • Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech - Universitat de València.
  • Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions - ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(dimethylamino)ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide provides essential safety, handling, and disposal protocols for 2-(dimethylamino)ethyl methanesulfonate (CAS: 44929-30-8 for the free base; 6116-74-1 for the hydrochloride salt). Designed for researchers and drug development professionals, this document synthesizes technical accuracy with field-proven logistical workflows to ensure maximum laboratory safety.

Hazard Profile & Mechanistic Causality

To safely handle 2-(dimethylamino)ethyl methanesulfonate, one must first understand why it is inherently hazardous. This compound belongs to the sulfonate ester class, making it a potent, monofunctional alkylating agent .

The Causality of Toxicity: The methanesulfonate group is an excellent leaving group. In biological environments, this chemical readily undergoes nucleophilic substitution, transferring its 2-(dimethylamino)ethyl group to cellular nucleophiles. The primary targets are the nitrogen and oxygen atoms of DNA bases (predominantly the N7 and O6 positions of guanine). This covalent modification leads to base mispairing during DNA replication, DNA strand breaks, and severe genotoxicity[1][2]. Because of this mechanism, the compound is highly toxic, mutagenic, and a suspected carcinogen, requiring stringent isolation from human tissue[3].

G N1 2-(Dimethylamino)ethyl Methanesulfonate N2 Aqueous Hydrolysis (Spontaneous) N1->N2 Environmental Exposure N3 DNA Guanine (N7/O6) Cellular Nucleophile N1->N3 Biological Exposure N4 Covalent DNA Lesion (Alkylation) N3->N4 Electrophilic Attack N5 Base Mispairing & Genotoxicity N4->N5 Replication Error

Mechanism of DNA alkylation by methanesulfonate esters leading to genotoxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating agents. The following matrix outlines the required equipment and the scientific rationale behind each choice, aligning with institutional chemical hygiene standards for highly toxic materials[4].

Equipment CategorySpecificationCausality / Rationale
Gloves (Inner) Standard Nitrile (4-6 mil)Provides baseline dexterity and acts as a secondary barrier against micro-tears in the outer glove.
Gloves (Outer) Butyl Rubber or Silver ShieldStandard nitrile offers poor resistance to many organic solvents used with alkylating agents. Butyl rubber prevents direct permeation of the electrophile.
Eye Protection Chemical Splash Goggles + Face ShieldMethanesulfonates cause severe, irreversible ocular damage upon contact. A face shield prevents mucosal absorption from micro-splashes.
Body Protection Tyvek® Suit or Polyethylene-coated CoatStandard cotton lab coats absorb liquids, holding the alkylating agent against the skin. Coated materials repel the chemical.
Respiratory NIOSH Full-Face Respirator (P100/OV)Required only if handling outside a fume hood (strictly prohibited) or during emergency spill response to prevent inhalation of volatile aerosols[3].

Operational Workflow & Engineering Controls

Every protocol involving 2-(dimethylamino)ethyl methanesulfonate must be a self-validating system where engineering controls prevent exposure even if PPE fails.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Ensure the chemical fume hood is certified and operating with a face velocity of 0.4–0.6 m/s. Line the workspace with highly absorbent, plastic-backed bench pads to contain micro-spills.

  • Gowning: Don standard laboratory attire (long pants, closed-toe shoes). Apply the inner layer of standard nitrile gloves. Don a polyethylene-coated lab coat.

  • Outer Protection: Apply outer Butyl rubber gloves. Put on chemical splash goggles and a full-face shield.

  • Execution: Open the secondary containment vessel only within the fume hood. Use positive-displacement pipettes for transferring the liquid; air-displacement pipettes are prone to vapor lock and aerosolization when handling volatile or dense organics.

  • Decontamination: Before removing any sealed reaction vials from the hood, wipe the exterior of the vials with a tissue dampened with a 10% sodium thiosulfate solution to neutralize any invisible surface residue.

Quenching and Disposal Plan

Alkylating agents must never be disposed of directly into organic or aqueous waste streams. They must be chemically deactivated (quenched) using a strong nucleophile. The industry standard for deactivating methanesulfonates is a substitution reaction using Sodium Thiosulfate (


)[5].

Quench Q1 Collect Waste (Methanesulfonate) Q3 Slowly Add Waste to Quench Solution Q1->Q3 Q2 Prepare 1M Sodium Thiosulfate Solution Q2->Q3 Q4 Stir at Room Temp for 24 Hours Q3->Q4 Exothermic Control Q5 Verify pH & Dispose as Aqueous Waste Q4->Q5 Complete Hydrolysis

Step-by-step chemical quenching workflow for methanesulfonate deactivation.

Step-by-Step Quenching Protocol:

  • Preparation: In a dedicated chemical fume hood, prepare a 1.0 M solution of Sodium Thiosulfate in a large Erlenmeyer flask. Equip the flask with a PTFE-coated magnetic stir bar.

  • Thermal Control: Place the flask in an ice-water bath. The nucleophilic substitution reaction between the thiosulfate ion and the methanesulfonate is highly exothermic.

  • Addition (Critical Step): Using a dropping funnel or slow continuous pipetting, add the 2-(dimethylamino)ethyl methanesulfonate waste dropwise into the stirring thiosulfate solution. Causality: Never add the quenching solution to the alkylating agent; always add the agent to the excess quenching solution to maintain a massive molar excess of nucleophile and control the reaction rate.

  • Incubation: Remove the ice bath once the addition is complete. Allow the solution to stir continuously at room temperature for a minimum of 24 hours. This ensures complete hydrolysis and deactivation of the electrophilic center.

  • Verification: After 24 hours, verify the pH of the solution. Dispose of the resulting deactivated aqueous mixture into the designated institutional aqueous hazardous waste stream.

Emergency Spill Response

In the event of a spill outside of the fume hood:

  • Evacuate: Immediately evacuate personnel from the immediate area.

  • Isolate: Close doors to the laboratory to prevent vapor migration.

  • Equip: Spill responders must wear full PPE, including a NIOSH-approved respirator with organic vapor cartridges.

  • Neutralize: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontaminate: Carefully sweep the absorbed material into a hazardous waste container. Flood the spill area with a 10% sodium thiosulfate solution, let it sit for 30 minutes to quench residual agent, and wipe clean.

References

  • BenchChem. Isopropyl Methanesulfonate | Alkylating Reagent Safety and Handling Protocol. Retrieved from 3

  • Michigan State University. Chemical Hygiene Plan - Chemistry. Retrieved from4

  • National Institutes of Health (NIH) / PMC. The Assessment of Methyl Methanesulfonate Absorption by Amphipods from the Environment. Retrieved from 1

  • European Medicines Agency (EMA). ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes. Retrieved from 2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.